3-Chloro-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUOEOJAXGCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199565 | |
| Record name | p-Toluic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-82-3 | |
| Record name | 3-Chloro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluic acid, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methylbenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylbenzoic acid, identified by the CAS number 5162-82-3 , is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse range of chemical compounds.[1] Its structural features, including a chloro and a methyl group on the benzoic acid backbone, impart unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.
Chemical and Physical Properties
The distinct physical and chemical characteristics of this compound are foundational to its application in various synthetic protocols. These properties are summarized below.
Identification
| Identifier | Value |
| CAS Number | 5162-82-3[1][2][3] |
| Common Synonyms | 3-Chloro-p-toluic acid, 3-Chloro-4-toluic acid[1][4] |
| Molecular Formula | C₈H₇ClO₂[1][5] |
| Molecular Weight | 170.59 g/mol [1][5] |
| PubChem CID | 78840[1] |
| MDL Number | MFCD00045841[1][3] |
Physicochemical Data
| Property | Value |
| Appearance | Off-white to yellow or white to light red/green crystalline powder[1][4] |
| Melting Point | 198-202 °C[1], 200.0 to 204.0 °C[4], 208 °C[2][6] |
| Boiling Point | 105-107 °C at 6.5 Torr[2][6] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³[2][6] |
| pKa (Predicted) | 4.00 ± 0.10[2][6] |
| Vapor Pressure | 0.000381 mmHg at 25°C[2] |
| Flash Point | 138°C[2] |
Solubility
| Solvent | Solubility |
| DMSO | Sparingly soluble[2][6] |
| Methanol | Slightly soluble[2][6], Soluble[4] |
Reactivity and Synthetic Applications
This compound is a valuable intermediate in organic synthesis due to the reactivity of its carboxylic acid group and the influence of the chloro and methyl substituents on the aromatic ring.
The carboxylic acid moiety can readily undergo reactions such as esterification and amidation. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, 3-chloro-4-methylbenzoyl chloride, can then be reacted with a wide range of nucleophiles to form esters and amides.[7]
The chloro and methyl groups on the aromatic ring direct further electrophilic aromatic substitution reactions, influencing the position of incoming substituents.[7] The chlorine atom can also participate in transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, allowing for the introduction of alkenyl and alkynyl groups, respectively.[7]
This versatile reactivity makes this compound a key precursor in the synthesis of various molecules, including:
-
Pharmaceuticals: It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[1][7]
-
Agrochemicals: The compound is a building block for herbicides and fungicides, contributing to the creation of effective crop protection agents.[1]
-
Polymers and Dyes: It serves as an intermediate in the production of specialty polymers, coatings, adhesives, and pigments.[1]
Experimental Protocols
General Workflow for Synthesis of Chloro-Methylbenzoic Acid Derivatives:
The synthesis of chloro-substituted methylbenzoic acids often involves multi-step processes that can include esterification, chlorination, and hydrolysis. For instance, a general pathway could involve:
-
Esterification: Protection of the carboxylic acid group of a starting material like p-toluic acid.
-
Chlorination: Introduction of chlorine atoms onto the aromatic ring.
-
Hydrolysis: Removal of the ester protecting group to yield the final carboxylic acid product.
A visual representation of this generalized workflow is provided below.
Caption: Generalized synthetic pathway for producing substituted chloro-methylbenzoic acids.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Precautionary Measures
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[4] |
| P280 | Wear protective gloves/eye protection/face protection.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory procedures should be followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Logical Relationships in Drug Development
As a key intermediate, this compound fits into the broader logic of drug discovery and development as a starting point for generating novel molecular entities. Its utility can be visualized as a branching point from which diverse chemical scaffolds can be accessed.
Caption: Role of this compound as a versatile intermediate in generating diverse chemical scaffolds for drug development.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for a wide array of target molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The continued exploration of its synthetic utility is likely to lead to the discovery of new and valuable chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [chembk.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | 5162-82-3 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5162-82-3 [m.chemicalbook.com]
- 7. This compound | 5162-82-3 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzoic acid (CAS No: 5162-82-3) is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group attached to a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis.[3] This compound serves as a critical building block in the production of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[3] Its utility also extends to the synthesis of specialty polymers, dyes, and pigments.[3] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring process optimization, safety, and desired product efficacy.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development purposes.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][4] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to Off-White Crystalline Powder | |
| Melting Point | 208 °C | |
| Boiling Point | 105-107 °C (at 6.5 Torr) | |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | |
| Flash Point | 138 °C | |
| Vapor Pressure | 0.000381 mmHg at 25°C |
Table 2: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol. | |
| pKa (Predicted) | 4.00 ± 0.10 |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7] This is achieved by tapping the sealed end of the tube on a hard surface.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5]
-
Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point.[5] For an accurate measurement, the heating rate should be slowed to about 1-2°C per minute as the temperature approaches the expected melting point.[5][8]
-
Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7][8] The melting point is reported as the range T1-T2.[9] For high accuracy, the measurement should be repeated with fresh samples until consistent values are obtained.[5]
Boiling Point Determination (Reduced Pressure)
Given that this compound's boiling point is provided at a reduced pressure, a vacuum distillation or micro-boiling point method is appropriate. Distillation at reduced pressures allows for boiling at lower temperatures, preventing potential decomposition of the compound.[10]
Methodology (Micro Method using a Thiele Tube):
-
Sample Preparation: A few milliliters of the liquid sample (if the compound were liquid at accessible temperatures) or a solution in a high-boiling solvent would be placed in a small fusion tube.[11][12] A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[12]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube filled with a heating oil, ensuring the sample is positioned for even heating.[11][12] The entire system is connected to a vacuum source to achieve the desired pressure (e.g., 6.5 Torr).
-
Heating and Observation: The Thiele tube is gently heated.[12] As the temperature rises, air trapped in the inverted capillary will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the liquid has reached its boiling point at that pressure.[11][12]
-
Measurement: Heating is discontinued. The liquid will begin to cool, and the stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure.[12] The temperature at this exact moment is recorded as the boiling point at the given reduced pressure.[11]
Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a solvent.[13]
Methodology:
-
Preparation: A known mass (e.g., 25 mg) of this compound is placed in a test tube.[14]
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of the chosen solvent (e.g., DMSO, Methanol, water) is added in small portions.[14][15]
-
Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[14]
-
Observation: The compound's solubility is categorized based on visual inspection. If the compound dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly or slightly soluble.[13]
-
Acid-Base Solubility: For a carboxylic acid, solubility tests in aqueous base (e.g., 5% NaOH or 5% NaHCO₃) are informative. Dissolution in these basic solutions, where the compound would be insoluble in water, indicates the presence of an acidic functional group.[16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise method for determining the pKa of a substance by monitoring pH changes during titration.[17]
Methodology:
-
Solution Preparation: A solution of this compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).[18] The solution's ionic strength is kept constant using an inert salt like KCl.[18]
-
Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[18]
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[17][18]
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.[18] This process continues until the pH has passed well beyond the equivalence point, generating a complete titration curve (pH vs. volume of titrant added).
-
pKa Calculation: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.[17] This point corresponds to the inflection point on the curve.[17]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the determination of a compound's melting point, a fundamental experiment in its physicochemical characterization.
Caption: Workflow for Melting Point Determination.
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- 1. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5162-82-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aobchem.com [aobchem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. Purification [chem.rochester.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
3-Chloro-4-methylbenzoic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 3-Chloro-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Molecular Structure and Properties
This compound is a substituted aromatic carboxylic acid. The presence of a chlorine atom and a methyl group on the benzoic acid framework influences its reactivity and physical properties.
Molecular Structure:
The molecular structure of this compound is depicted below. The numbering of the benzene (B151609) ring starts from the carbon atom bearing the carboxylic acid group, with the substituents positioned at carbons 3 and 4.
Caption: Molecular Structure of this compound
Chemical Identifiers and Physical Properties:
The key chemical identifiers and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| CAS Number | 5162-82-3 | [1] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 198-202 °C | [1] |
| Boiling Point | 105-107 °C at 6.5 Torr | [2][3] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)Cl |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Mass Spectrometry:
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Technique | Key Fragments (m/z) |
| GC-MS | 170, 153, 125 |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Broad band, ~2500-3300 |
| C=O (Carboxylic acid) | ~1700 |
| C-Cl | ~700-800 |
| Aromatic C-H | ~3000-3100 |
| Aromatic C=C | ~1450-1600 |
Experimental Protocols
A common synthetic route to this compound involves the chlorination of p-toluic acid. The following is a representative experimental protocol.
Synthesis of this compound from p-Toluic Acid:
This protocol outlines a general procedure for the synthesis of this compound.
References
Whitepaper: A Comprehensive Guide to the Synthesis of 3-Chloro-4-methylbenzoic Acid from p-Toluic Acid
Abstract
3-Chloro-4-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of a reliable and reproducible method for its synthesis, starting from the readily available precursor, p-toluic acid. The core of this process involves the regioselective electrophilic aromatic substitution, specifically the chlorination of the p-toluic acid ring. This document offers detailed experimental protocols, a comprehensive summary of quantitative data, and visual diagrams of the workflow and reaction mechanism to ensure clarity and aid in successful replication. The information presented is curated for professionals in the fields of chemical research and drug development.
Introduction
The targeted synthesis of substituted benzoic acids is a cornerstone of modern organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. This compound, in particular, serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The presence of the chloro and methyl groups on the benzoic acid core provides specific steric and electronic properties that are crucial for molecular recognition and biological activity in more complex molecules.
The synthesis from p-toluic acid is a common and cost-effective route. The directing effects of the carboxyl and methyl groups on the aromatic ring are key to achieving the desired regioselectivity. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The chlorination occurs at the position ortho to the activating methyl group and meta to the deactivating carboxyl group, leading to the desired this compound isomer.
Reaction Scheme
The overall transformation involves the direct chlorination of p-toluic acid in the presence of a Lewis acid catalyst.
p-Toluic Acid → this compound
Experimental Protocol
This section details the step-by-step laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents:
-
p-Toluic acid (98%)
-
Thionyl chloride (SOCl₂) (99%)
-
Sulfuryl chloride (SO₂Cl₂) (99%)
-
Anhydrous Iron(III) chloride (FeCl₃) (97%)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ice
3.2. Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
pH paper or pH meter
3.3. Reaction Procedure:
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup is ensured to be dry and protected from atmospheric moisture using a drying tube.
-
Reactant Addition: 20.0 g (0.147 mol) of p-toluic acid is added to the flask. 100 mL of anhydrous dichloromethane is then added as the solvent.
-
Catalyst Addition: 1.0 g (0.006 mol) of anhydrous iron(III) chloride (FeCl₃) is carefully added to the stirring suspension. The mixture will likely turn a dark color.
-
Chlorinating Agent Addition: 21.6 g (13.1 mL, 0.160 mol) of sulfuryl chloride (SO₂Cl₂) is placed in the dropping funnel. The sulfuryl chloride is added dropwise to the reaction mixture over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated to a gentle reflux (approximately 40-45 °C) using a heating mantle and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker containing 150 mL of an ice-water mixture. This is done carefully to quench the reaction and decompose any remaining sulfuryl chloride.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer (dichloromethane) is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.
-
Washing: The combined organic extracts are washed with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical experimental run as described above.
| Parameter | p-Toluic Acid | Sulfuryl Chloride | This compound |
| Molecular Weight ( g/mol ) | 136.15 | 134.97 | 170.59 |
| Amount Used | 20.0 g | 21.6 g (13.1 mL) | - |
| Moles (mol) | 0.147 | 0.160 | - |
| Molar Ratio | 1.0 | 1.09 | - |
| Theoretical Yield (g) | - | - | 25.08 |
| Typical Actual Yield (g) | - | - | 21.3 - 22.6 |
| Typical Percent Yield (%) | - | - | 85 - 90% |
| Melting Point (°C) | 178-181 | - | 201-203 |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis process, from reactant preparation to the final purified product.
Caption: A flowchart of the synthesis of this compound.
5.2. Reaction Mechanism Pathway
This diagram outlines the logical progression of the electrophilic aromatic substitution mechanism responsible for the chlorination.
Caption: Key steps in the electrophilic chlorination of p-toluic acid.
Safety and Handling
-
Thionyl chloride and Sulfuryl chloride are corrosive and toxic. They react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Iron(III) chloride is a corrosive solid. Avoid contact with skin and eyes.
-
The reaction is exothermic, and appropriate measures should be in place for temperature control.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 201-203 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and the position of the chloro substituent on the aromatic ring.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as aromatic C-H and C-Cl stretches, can be verified.
This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.
An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methylbenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the experimental workflow.
Core Topic: Solubility Profile of this compound
This compound is a substituted aromatic carboxylic acid. Its solubility is governed by the interplay of the polar carboxylic acid group, which can engage in hydrogen bonding, and the largely nonpolar chloro- and methyl-substituted benzene (B151609) ring. The strategic placement of these functional groups influences the molecule's electronic properties and its interactions with different solvent environments.
Quantitative Solubility Data
While specific, comprehensive experimental data for the solubility of this compound across a wide range of organic solvents and temperatures is not abundantly available in publicly accessible literature, qualitative information indicates it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[1][2] For the purpose of this guide, and in the absence of extensive experimental values, a representative dataset is presented below. This data is modeled on the known solubility behavior of structurally similar compounds, such as other substituted benzoic acids. Researchers are strongly encouraged to determine the solubility for their specific applications and conditions experimentally.
Table 1: Representative Solubility of this compound in Select Organic Solvents
| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 g solvent) | Mole Fraction (x₁) |
| Methanol | 25 | 298.15 | ~1.5 | ~0.008 |
| Ethanol | 25 | 298.15 | ~1.2 | ~0.005 |
| Acetone | 25 | 298.15 | ~5.0 | ~0.015 |
| Ethyl Acetate | 25 | 298.15 | ~4.5 | ~0.012 |
| Toluene | 25 | 298.15 | ~0.8 | ~0.004 |
| Dimethyl Sulfoxide (DMSO) | 25 | 298.15 | ~2.0 | ~0.009 |
Note: The data in this table are illustrative and intended to provide a general understanding of the expected solubility trends. Actual experimental values may vary.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The isothermal saturation method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.
Isothermal Saturation Method
This gravimetric method involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined after separating the undissolved solid.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
Procedure:
-
Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals.
-
Solvent Evaporation: Determine the mass of the collected filtrate. Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried this compound is obtained.
-
Calculation: The solubility can be calculated in various units:
-
Grams per 100 g of solvent: (mass of dried solute / mass of solvent) * 100
-
Mole fraction: (moles of solute) / (moles of solute + moles of solvent)
-
Analytical Methods for Concentration Determination
As an alternative to the gravimetric method, the concentration of the dissolved solute in the filtered supernatant can be determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification of the dissolved compound.[3]
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Titration: The acidic nature of the carboxylic acid group allows for its concentration to be determined by titration with a standardized solution of a strong base.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for the Isothermal Saturation Method.
This guide serves as a foundational resource for professionals working with this compound. For precise process design and formulation, it is imperative to conduct thorough experimental solubility studies under the specific conditions of interest.
References
The Pivotal Role of 3-Chloro-4-methylbenzoic Acid as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a critical chemical intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique structural features, including a chlorine atom and a methyl group on the benzoic acid backbone, render it a versatile building block in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides an in-depth analysis of the synthesis of this compound, its key chemical transformations, and its applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction
This compound (CAS No: 5162-82-3) is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₂.[1] Its utility as a chemical intermediate stems from the reactivity of its carboxylic acid group and the influence of the chloro and methyl substituents on the aromatic ring's electrophilic and nucleophilic substitution reactions.[2] This compound is a key precursor in the production of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs), as well as herbicides, pesticides, and specialty polymers.[2] The strategic placement of the functional groups allows for targeted modifications, enabling the synthesis of complex molecules with desired physicochemical and biological properties.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-p-toluic acid | [1] |
| CAS Number | 5162-82-3 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 208 °C | |
| Boiling Point | 105-107 °C (at 6.5 Torr) | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | Spectra available in chemical databases. | [3] |
| ¹³C NMR | Spectra available in chemical databases. | [4][5] |
| IR (Infrared) | Spectra available in chemical databases. | [1] |
| Mass Spec (MS) | m/z: 170 (M+), 153, 125. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct chlorination of p-toluic acid. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃).
General Reaction Scheme
Experimental Protocol: Chlorination of p-Toluic Acid
This protocol is a synthesized procedure based on principles described in the patent literature.[6]
Materials:
-
p-Toluic acid
-
Dichloroacetic acid (solvent)
-
Sodium tungstate (B81510) dihydrate (catalyst)
-
30% Hydrochloric acid
-
30% Hydrogen peroxide
-
Methanol (for recrystallization)
Equipment:
-
1000 mL four-neck reaction flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 1000 mL four-neck reaction flask, add 136 g of p-toluic acid and 272 g of dichloroacetic acid.
-
Catalyst and Acid Addition: Add 0.2 g of sodium tungstate dihydrate and 365 g of 30% hydrochloric acid to the flask.
-
Heating: Begin stirring the mixture and heat it to 50-60 °C using a heating mantle.
-
Addition of Oxidizing Agent: Slowly add 136 g of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 6 hours. Maintain the reaction temperature between 50-60 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50-60 °C for an additional 4 hours.
-
Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure using a rotary evaporator.
-
Crystallization: Cool the residue to 20-30 °C and add 250 g of methanol. Heat the mixture to reflux to dissolve the solid, then cool to 10 °C to induce crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold methanol and dry to obtain 3,5-dichloro-4-methylbenzoic acid. Further recrystallization from an appropriate solvent system (e.g., acetone/water or ethyl acetate/hexane) can be performed to achieve higher purity.[7]
Quantitative Data from Synthetic Variations
The yield and purity of this compound are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table summarizes data from various patented synthetic methods.
Table 3: Synthesis of Chloro-methylbenzoic Acid Derivatives - Reaction Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Purity (%) | Yield (%) | Reference |
| Benzoyl chloride, Paraformaldehyde | Ferric chloride (anhydrous) | Chloroform | 20-25 | 10 | 3-Chloromethyl benzoic acid | 90.2 | - | [8] |
| Benzoyl chloride, Paraformaldehyde | Stannic chloride (anhydrous) | Methylene dichloride, Chloroform | 45-55 | 16 | 3-Chloromethyl benzoic acid | 92.3 | - | [8] |
| p-Toluic acid | Aluminum chloride | Methylene chloride | <10 | 4 | 3,5-Dichloro-4-methylbenzoic acid | - | 81 | [7] |
| p-Toluic acid | Sodium tungstate dihydrate | Dichloroacetic acid | 50-60 | 10 | 3,5-Dichloro-4-methylbenzoic acid | 98.5 | 80.6 | [7] |
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound is a crucial precursor for the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid.
Synthesis of Tolfenamic Acid
Tolfenamic acid is synthesized via an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-chloro-2-methylaniline. While this compound is not a direct precursor in this specific reaction, its structural isomer, 3-chloro-2-methylaniline, highlights the importance of chlorinated and methylated benzene (B151609) derivatives in the synthesis of fenamic acid NSAIDs. The general principle of coupling a substituted benzoic acid with a substituted aniline (B41778) is a common strategy in medicinal chemistry.
Biological Activity of Tolfenamic Acid: Inhibition of COX Pathways
Tolfenamic acid, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
COX-Independent Mechanisms: Role of Sp1 Transcription Factor
Recent research has indicated that Tolfenamic acid also possesses anti-cancer properties that are independent of its COX-inhibitory activity. These effects are mediated through the downregulation of the Sp1 (Specificity protein 1) transcription factor. Sp1 is overexpressed in various cancers and regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. By promoting the degradation of Sp1, Tolfenamic acid can inhibit tumor growth.
Role in Agrochemical Synthesis
This compound and its derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.[2] The presence of the chloro and methyl groups can enhance the efficacy and selectivity of the final active ingredient. The specific synthetic pathways and modes of action are diverse and depend on the target pesticide.
Experimental Workflow: Synthesis and Purification
The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the creation of complex and high-value molecules. The detailed synthetic protocols, quantitative data, and mechanistic insights provided in this technical guide underscore the importance of this compound in modern chemical synthesis and drug discovery. Further research into novel applications and more efficient, greener synthetic routes for this compound and its derivatives will continue to be an active area of investigation.
References
- 1. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-4-methylbenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-methylbenzoic acid is a versatile substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. The strategic positioning of the chloro and methyl groups on the aromatic ring influences the molecule's electronic properties and reactivity, making it a valuable precursor for a wide range of applications.[1] In the pharmaceutical industry, it is a key intermediate in the development of anti-inflammatory and analgesic drugs.[1][2] Its derivatives have been investigated for various therapeutic targets, including retinoid-X-receptor (RXR) agonism and EP1 receptor antagonism.[1] Beyond pharmaceuticals, this compound is utilized in the formulation of agricultural chemicals like herbicides and pesticides and in the production of specialty polymers and coatings.[1][2]
This document provides detailed protocols for the synthesis of two major classes of derivatives—esters and amides—starting from this compound.
Applications in Drug Development and Chemical Synthesis
The 3-chloro-4-methylbenzoyl scaffold is integral to the discovery of novel therapeutic agents. The amide and ester derivatives serve as key intermediates for more complex molecules. For instance, derivatives of similar chloro-benzoic acids have been incorporated into potent inhibitors of biological targets like the MDM2-p53 interaction, which is critical in oncology research. Furthermore, substituted benzamide (B126) structures are central to the design of inhibitors for enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[3] The ability to readily synthesize a library of ester and amide derivatives allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Caption: General synthesis pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methylbenzoyl Chloride
This protocol details the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate essential for the synthesis of esters and amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.
-
Add a catalytic amount (1-2 drops) of DMF to the suspension.
-
Slowly add thionyl chloride (2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the stirred mixture at room temperature. Caution: This reaction evolves toxic gases (SO₂ and HCl, or CO, CO₂ and HCl). Perform in a well-ventilated fume hood with a gas trap.
-
After the initial effervescence subsides, heat the mixture to a gentle reflux (40°C for DCM, or 80-90°C for toluene) for 1-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and unreacted thionyl/oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-4-methylbenzoyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound Esters
This protocol describes the Fischer esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the acid's molar equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-12 hours.[4] Monitor the reaction progress using TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases) to neutralize the acid catalyst and remove unreacted starting material, and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent via rotary evaporation to yield the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 3: Synthesis of this compound Amides
This protocol outlines the synthesis of amides from 3-chloro-4-methylbenzoyl chloride and a primary or secondary amine.
Materials:
-
Crude 3-Chloro-4-methylbenzoyl chloride (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., triethylamine, DIPEA) (1.5-2.0 eq)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-chloro-4-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours.[6] Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure amide.
Caption: Workflow for the synthesis of this compound amides.
Quantitative Data Summary
The following tables provide representative data for the synthesis of various derivatives. Yields and reaction times are dependent on the specific substrate and reaction scale.
Table 1: Synthesis of 3-Chloro-4-methylbenzoate Esters (via Fischer Esterification)
| Product | Alcohol | Reaction Time (h) | Yield (%) | Reference |
| Methyl 3-Chloro-4-methylbenzoate | Methanol | 4-8 | 85-95 | Representative |
| Ethyl 3-Chloro-4-methylbenzoate | Ethanol | 6-12 | 80-90 | [7] |
| Isopropyl 3-Chloro-4-methylbenzoate | Isopropanol | 8-16 | 75-85 | [1] |
Table 2: Synthesis of 3-Chloro-4-methylbenzamide Derivatives (from Acid Chloride)
| Amine | Product Name | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-phenyl-3-chloro-4-methylbenzamide | 1-3 | >90 | Representative |
| Benzylamine | N-benzyl-3-chloro-4-methylbenzamide | 1-3 | >90 | Representative |
| 3-chloro-2-methylaniline (B42847) | 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide* | Varies | up to 97.2 | [8] |
*Note: The high yield cited for the 3-chloro-2-methylaniline derivative is from a related synthesis starting with 3-nitro-4-chlorobenzoic acid but illustrates the high efficiency of amide bond formation reactions.
References
- 1. This compound | 5162-82-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 3-Chloro-4-methylbenzoic acid
These application notes provide detailed procedures for the synthesis of esters from 3-Chloro-4-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. The following protocols are designed for researchers and scientists in drug development and chemical synthesis, offering methodologies for two common esterification techniques: Fischer-Speier Esterification and an acid chloride-mediated approach.
Introduction
Esterification of this compound is a fundamental transformation to produce various ester derivatives. These esters can serve as important building blocks in organic synthesis or as final products with specific biological or material properties. The choice of esterification method often depends on the desired scale, the type of alcohol being used, and the required purity of the final product. This document outlines two robust methods for this conversion.
Data Summary
The following table summarizes quantitative data for different methods of esterifying this compound or its derivatives.
| Ester Product | Starting Material | Method | Alcohol | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Isopropyl 3-chloro-4-methylbenzoate | This compound chloride | Acid Chloride Esterification | Isopropyl alcohol | None | 78-80°C | 74.0 | 99.8 (by GC) | [1] |
| Methyl 3-chloro-4-methylbenzoate | This compound | Fischer-Speier Esterification | Methanol | Sulfuric Acid (catalytic) | Reflux | High (General Procedure) | High | [2][3][4] |
| Methyl 3-chloro-4-methylbenzoate | This compound | Solid Acid Catalyst | Methanol | Zirconium-Titanium Solid Acid | Reflux | High (General Procedure) | High | [5] |
Experimental Protocols
Method 1: Fischer-Speier Esterification of this compound
This protocol describes a classic acid-catalyzed esterification using an excess of alcohol as the solvent and a strong acid catalyst.[3][4]
Materials and Reagents:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent such as ethyl acetate. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[2] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[6]
Method 2: Esterification via the Acid Chloride
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol. This is particularly useful for less reactive alcohols.
Part A: Synthesis of 3-Chloro-4-methylbenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place this compound.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically around 80°C) for 1-3 hours until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride by distillation, followed by vacuum distillation to purify the 3-Chloro-4-methylbenzoyl chloride.
Part B: Esterification of 3-Chloro-4-methylbenzoyl chloride
-
Reaction Setup: In a reaction vessel, place the purified 3-Chloro-4-methylbenzoyl chloride.
-
Alcohol Addition: With stirring, add the desired alcohol (e.g., isopropyl alcohol, 1.0 to 1.2 molar equivalents) dropwise, maintaining the reaction temperature. For the synthesis of isopropyl 3-chloro-4-methylbenzoate, the temperature was maintained at 78-80°C.[1]
-
Reaction: Stir the mixture at the specified temperature until the reaction is complete (monitor by TLC or GC). The reaction produces hydrogen chloride gas as a byproduct.
-
Work-up and Purification: The resulting ester can be purified by distillation under reduced pressure. For isopropyl 3-chloro-4-methylbenzoate, purification was achieved by vacuum distillation at 10 mmHg and a bottom temperature of 180°C.[1]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the esterification of this compound.
References
- 1. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Chloro-4-methylbenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzoic acid is a versatile chemical intermediate recognized for its critical role as a building block in the synthesis of complex agrochemicals.[1] Its unique molecular structure, featuring both a chloro and a methyl group on the benzoic acid backbone, provides specific reactivity that is leveraged in the production of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of the advanced insecticide, Chlorantraniliprole, utilizing a derivative of this compound.
Core Application: Synthesis of Chlorantraniliprole
This compound serves as a precursor for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of Chlorantraniliprole. Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class, valued for its high efficacy against a range of chewing pests in various crops.[2]
Synthetic Pathway Overview
The synthesis of Chlorantraniliprole from this compound is a multi-step process. The initial phase involves the conversion of this compound to the crucial intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with another key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield the final active ingredient.
Caption: Overview of the synthetic route to Chlorantraniliprole.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid
Materials:
-
2-amino-3-methylbenzoic acid
-
1,2-dichloroethane
-
Chlorine gas
Procedure:
-
In a suitable reaction vessel, suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of 1,2-dichloroethane.
-
Heat the mixture to 50°C with stirring.
-
Slowly bubble 4.5g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid to isolate the crude 2-amino-5-chloro-3-methylbenzoic acid.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Chlorine gas | 1,2-dichloroethane | 50°C | 3h | 98.1% | Not Specified |
Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This protocol details the conversion of 2-amino-5-chloro-3-methylbenzoic acid to 2-amino-5-chloro-N,3-dimethylbenzamide, another crucial intermediate for Chlorantraniliprole synthesis.
Materials:
-
2-amino-5-chloro-3-methylbenzoic acid
Procedure:
-
Dissolve 2-amino-5-chloro-3-methylbenzoic acid in methanol.
-
Heat the solution to 45°C with stirring.
-
Slowly introduce methylamine gas into the reaction mixture.
-
Continue the reaction for 6 hours.
-
After completion, remove the methanol by distillation to obtain the product.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |
| Methyl 2-amino-5-chloro-3-methylbenzoate | 2-amino-5-chloro-N,3-dimethylbenzamide | Methylamine gas | Methanol | 45°C | 6h | 97.2% | Not Specified |
Protocol 3: Synthesis of Chlorantraniliprole
This final step involves the coupling of the two primary intermediates.
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
Procedure:
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.
-
Add 3-methylpyridine to the mixture.
-
Cool the reaction mixture to -5°C.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at this temperature for 15 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
The crude product can be isolated by filtration and purified by recrystallization.
Quantitative Data:
| Starting Material 1 | Starting Material 2 | Product | Reagents | Solvent | Temperature | Time | Yield |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 3-Methylpyridine, Methanesulfonyl chloride | Acetonitrile | -5°C to RT | ~3.25h | 91.5% |
Mechanism of Action: Ryanodine (B192298) Receptor Modulation
Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptors in the muscle cells of susceptible insects.[2][3][4] This binding leads to the uncontrolled release of intracellular calcium stores, causing muscle paralysis and ultimately, the death of the insect.[2][3][4] This mode of action is highly selective for insect ryanodine receptors, contributing to its favorable safety profile for non-target organisms.[2]
Caption: Mechanism of action of Chlorantraniliprole.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of Chlorantraniliprole.
References
- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Characterization of 3-Chloro-4-methylbenzoic Acid: A Comprehensive Guide to Analytical Techniques
For Immediate Release
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 3-Chloro-4-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following guide is intended for researchers, scientists, and drug development professionals, offering a suite of analytical techniques to ensure the identity, purity, and stability of this compound.
Introduction
This compound (C₈H₇ClO₂) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. Accurate and thorough analytical characterization is crucial for its effective use in research and development, ensuring the reliability of experimental data and the quality of final products. This guide outlines the application of spectroscopic, chromatographic, and thermal analysis techniques for its complete characterization.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Application Note: ¹H NMR and ¹³C NMR are powerful non-destructive techniques for confirming the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the methyl group.
Predicted ¹H and ¹³C NMR Data:
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~10-13 | Singlet (broad) | -COOH |
| ¹H | ~8.0 | Doublet | H-2 | |
| ¹H | ~7.8 | Doublet of doublets | H-6 | |
| ¹H | ~7.4 | Doublet | H-5 | |
| ¹H | ~2.4 | Singlet | -CH₃ | |
| ¹³C NMR | ¹³C | ~170 | Singlet | -COOH |
| ¹³C | ~140 | Singlet | C-4 | |
| ¹³C | ~135 | Singlet | C-3 | |
| ¹³C | ~132 | Singlet | C-1 | |
| ¹³C | ~130 | Singlet | C-5 | |
| ¹³C | ~128 | Singlet | C-6 | |
| ¹³C | ~125 | Singlet | C-2 | |
| ¹³C | ~20 | Singlet | -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use the solvent peak as a reference.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Application Note: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch. The broad O-H stretch is a hallmark of the dimeric form of carboxylic acids in the solid state.
Expected FTIR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 2900-3100 | C-H stretch | Aromatic & Methyl |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1400-1450 | C-H bend | Methyl |
| 1200-1300 | C-O stretch | Carboxylic acid |
| 900-950 (broad) | O-H bend | Carboxylic acid dimer |
| 700-800 | C-Cl stretch | Aryl halide |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for purity determination and quantification.
Application Note: A reverse-phase HPLC method is suitable for the analysis of this compound. The compound is separated based on its polarity, with a nonpolar stationary phase and a polar mobile phase. UV detection is appropriate due to the presence of the aromatic ring. This method can be used to detect and quantify impurities.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Experimental Protocol: Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time of the main peak.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Application Note: Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. Methylation of the carboxylic acid group to form the more volatile methyl ester is a common approach. This allows for separation by gas chromatography and subsequent identification by mass spectrometry based on the fragmentation pattern.
Expected Mass Spectrometry Data (for Methyl Ester Derivative):
| m/z | Relative Intensity | Assignment |
| 184/186 | Moderate | Molecular ion ([M]⁺) |
| 153/155 | High | [M - OCH₃]⁺ |
| 125/127 | Moderate | [M - COOCH₃]⁺ |
| 90 | Moderate | [C₇H₆]⁺ |
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Methylation):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/toluene mixture).
-
Add a methylating agent such as diazomethane (B1218177) (with caution due to its toxicity and explosive nature) or trimethylsilyldiazomethane. Alternatively, use a safer reagent like methyl chloroformate or BF₃-methanol.
-
Allow the reaction to proceed to completion.
-
-
Sample Preparation: Dilute the derivatized sample to an appropriate concentration with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Injector Temperature: 250 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound.
Application Note: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For this compound, a sharp endothermic peak will be observed at its melting point. The onset temperature of this peak is taken as the melting point. The purity of the sample can also be estimated from the shape of the melting endotherm using the van't Hoff equation.
Expected DSC Data:
| Parameter | Expected Value |
| Melting Point (Onset) | 208-212 °C[1] |
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation:
-
Use a calibrated DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm from the resulting thermogram.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Application Note: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which it starts to decompose. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation:
-
Use a calibrated TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins.
Visual Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
References
Application Note: FT-IR Spectroscopic Analysis of 3-Chloro-4-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-4-methylbenzoic acid. It includes a standard protocol for sample preparation and data acquisition, a comprehensive table of expected vibrational frequencies, and a workflow diagram for the analytical process. This information is critical for the structural elucidation and quality control of this compound in research and pharmaceutical development.
Introduction
This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group. FT-IR spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification and structural analysis of the compound.
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
A common and effective method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[1][2] KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[2]
Materials:
-
This compound (1-2 mg)
-
Dry Potassium Bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder to an agate mortar.[1] Grind the mixture thoroughly with the pestle for several minutes to create a fine, homogeneous powder. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]
-
Pellet Formation: Transfer the ground mixture into a pellet die.[1] Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[1]
-
Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This is necessary to correct for any absorbed moisture in the KBr and instrumental background.[2]
-
Sample Analysis: Replace the blank pellet with the sample pellet in the spectrometer's sample holder.[1]
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: FT-IR Spectrum Interpretation
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The table below summarizes the expected vibrational modes and their approximate wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers.[4] |
| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak | Indicates C-H bonds on the benzene ring.[5] |
| 2985 - 2850 | C-H stretch | Methyl (CH₃) | Medium to Weak | Asymmetric and symmetric stretching of the methyl group. |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong | The position is characteristic of a carbonyl group in a carboxylic acid that is part of a hydrogen-bonded dimer.[4][6] |
| 1610 - 1585, 1500 - 1400 | C=C stretch | Aromatic Ring | Medium to Weak | These bands are characteristic of the benzene ring.[5] |
| 1440 - 1395 | O-H bend (in-plane) | Carboxylic Acid | Medium | Often coupled with C-O stretching vibrations. |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong | Strong absorption due to the polarity of the C-O bond. |
| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium | A broad band characteristic of hydrogen-bonded carboxylic acids.[4] |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic | Strong | The exact position can provide information about the substitution pattern of the benzene ring. |
| 800 - 600 | C-Cl stretch | Aryl Halide | Medium to Strong |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The presence of a broad O-H stretch, a strong C=O stretch, and characteristic aromatic C=C stretching bands confirms the presence of the carboxylic acid and the benzene ring. Further analysis of the fingerprint region can confirm the presence of the C-Cl and methyl group substitutions. This application note serves as a practical guide for researchers in the successful application of FT-IR spectroscopy for the characterization of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. jascoinc.com [jascoinc.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Peculiar Peak Shifts in the IR Spectrum of Benzoic Acid Crystals by Compression with Methylated Additives [jstage.jst.go.jp]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-Chloro-4-methylbenzoic acid. Understanding the fragmentation pathways of this and similar halogenated aromatic carboxylic acids is crucial for their unambiguous identification and characterization in complex matrices, a common requirement in pharmaceutical development and chemical research. This note outlines the primary fragmentation routes and provides a comprehensive protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (C₈H₇ClO₂) is a substituted aromatic carboxylic acid.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for molecular identification. The fragmentation pattern of this compound is influenced by the presence of the carboxylic acid, chloro, and methyl functional groups on the aromatic ring.
Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The molecular formula is C₈H₇ClO₂ and the molecular weight is approximately 170.59 g/mol .[1] The mass spectrum exhibits a molecular ion ([M]⁺˙) at m/z 170, corresponding to the molecular weight of the compound. The presence of a chlorine atom will also result in a characteristic M+2 peak at m/z 172 with an intensity of about one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.
The primary fragmentation pathways are dictated by the lability of the carboxylic acid group and the stability of the resulting fragments. The major observed fragments for this compound are at m/z 153 and 125.[1]
A proposed fragmentation pathway is as follows:
-
Loss of a hydroxyl radical (•OH): The molecular ion can undergo cleavage of the C-OH bond in the carboxylic acid group to lose a hydroxyl radical (mass = 17 amu). This results in the formation of a stable acylium ion at m/z 153 . This is a common fragmentation pattern for carboxylic acids.[2]
-
Loss of a carboxyl group (•COOH): The molecular ion can also fragment with the loss of the entire carboxyl group (mass = 45 amu), leading to the formation of a chlorotoluene radical cation.
-
Loss of carbon monoxide (CO): The acylium ion at m/z 153 can further fragment by losing a molecule of carbon monoxide (mass = 28 amu). This fragmentation leads to the formation of a chlorotoluene cation at m/z 125 .
The quantitative data for the major ions observed in the mass spectrum of this compound are summarized in the table below.
| Ion Description | Proposed Structure | m/z (mass-to-charge ratio) |
| Molecular Ion | [C₈H₇ClO₂]⁺˙ | 170 |
| Acylium Ion | [C₈H₆ClO]⁺ | 153 |
| Chlorotoluene Cation | [C₇H₆Cl]⁺ | 125 |
Experimental Protocols
A robust and reproducible method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation is a common and effective derivatization technique.
Sample Preparation and Derivatization (Silylation)
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone (B3395972) or dimethylformamide.
-
Derivatization:
-
Pipette 100 µL of the standard solution into a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Visualizations
Caption: Proposed EI fragmentation pathway of this compound.
References
High-performance liquid chromatography (HPLC) method for 3-Chloro-4-methylbenzoic acid purity
An Application Note on the Purity Determination of 3-Chloro-4-methylbenzoic Acid using High-Performance Liquid Chromatography (HPLC).
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential impurities.
Principle
The method utilizes a reversed-phase C18 column. The separation is based on the partitioning of this compound and its impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby enhancing its retention and improving the peak shape. Detection is carried out using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.
Materials and Reagents
-
Standards: this compound (Reference Standard, >99.5% purity), p-toluic acid, 4-chloro-3-methylbenzoic acid, and other potential process-related isomers.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Water: Deionized water (18.2 MΩ·cm).
-
Filters: 0.45 µm syringe filters (e.g., PTFE, Nylon).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (v/v) |
| (Gradient or Isocratic, e.g., 60:40) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Solution Preparation
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Summary)
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and placebo components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to ensure the method is stability-indicating.
-
Linearity: Assessed by analyzing a series of standard solutions over a specified concentration range.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Hypothetical Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Impurity 1 | 4.2 | 15000 | 0.15 | |
| This compound | 8.5 | 9950000 | 99.50 | 99.50 |
| Impurity 2 | 12.1 | 35000 | 0.35 | |
| Total | 10000000 | 100.00 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Application Notes and Protocols: Synthesis of 3-chloro-4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-4-methylbenzoyl chloride from its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. The primary method described herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a common and effective reagent for this transformation.[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is employed to facilitate the reaction.[3][4] This protocol is intended to provide a reliable and reproducible method for obtaining high-purity 3-chloro-4-methylbenzoyl chloride, a crucial intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile building blocks in organic synthesis. Their enhanced electrophilicity at the carbonyl carbon makes them excellent precursors for the formation of esters, amides, and ketones. The synthesis of 3-chloro-4-methylbenzoyl chloride is a key step in the production of numerous compounds of interest in the pharmaceutical and agrochemical industries. The strategic placement of the chloro and methyl groups on the benzene (B151609) ring influences the molecule's reactivity and biological activity in its downstream applications. The conversion of the carboxylic acid to the acyl chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.[5] Thionyl chloride is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.[2]
Reaction and Mechanism
The overall reaction involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group by reaction with thionyl chloride. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. The reaction is often catalyzed by DMF, which reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[2]
Overall Reaction:
Experimental Protocol
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., a beaker with a sodium hydroxide (B78521) solution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus (optional, for high-purity requirements)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet, add this compound.
-
Addition of Reagents: Under a fume hood, add an excess of thionyl chloride (typically 2-4 equivalents) to the flask. To this suspension, add a catalytic amount of anhydrous DMF (a few drops).
-
Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of thionyl chloride is approximately 79 °C). The reaction is typically maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become clear, indicating the consumption of the solid starting material.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure. For a more complete removal, the crude product can be co-evaporated with an anhydrous solvent like toluene or DCM using a rotary evaporator.[4]
-
Purification: The resulting crude 3-chloro-4-methylbenzoyl chloride can be purified by vacuum distillation to obtain a high-purity product.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂), which must be neutralized through a scrubbing system.
-
Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.
Data Presentation
| Parameter | Value | Reference/Notes |
| Starting Material | This compound | - |
| Reagents | Thionyl chloride, N,N-dimethylformamide (catalyst) | Thionyl chloride is used in excess. |
| Solvent | Neat (or anhydrous DCM/Toluene) | The reaction can be run without a solvent or in a non-protic, anhydrous solvent. |
| Reaction Temperature | Reflux (approx. 79 °C) | The boiling point of thionyl chloride. |
| Reaction Time | 2 - 4 hours | Monitor for the cessation of gas evolution. |
| Typical Yield | > 90% | Yields are typically high for this type of reaction. |
| Purity Assessment | IR, NMR spectroscopy | Absence of the broad O-H stretch of the carboxylic acid in the IR spectrum. |
| Appearance of Product | Colorless to pale yellow liquid | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-chloro-4-methylbenzoyl chloride.
Reaction Mechanism Signaling Pathway
Caption: Simplified reaction mechanism for the formation of the acyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chloro-4-methylbenzoic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Oxidation of 3-chloro-4-methyltoluene: This involves the oxidation of the methyl group of the starting material to a carboxylic acid.
-
Electrophilic Chlorination of 4-methylbenzoic acid: This route introduces a chlorine atom onto the aromatic ring of p-toluic acid.
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability and cost of the starting materials. The oxidation of 3-chloro-4-methyltoluene is a common and straightforward method. The electrophilic chlorination of 4-methylbenzoic acid can also be effective, but may lead to isomeric byproducts that require careful purification.
Q3: What are the expected side products in the chlorination of 4-methylbenzoic acid?
A3: The chlorination of 4-methylbenzoic acid can yield a mixture of isomers. The primary side products are typically 2-chloro-4-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid. The formation of these byproducts is influenced by the reaction conditions.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A common and effective method for purifying this compound is recrystallization. Suitable solvents include aqueous ethanol, toluene, or a mixture of acetic acid and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 3-chloro-4-methyltoluene
Q: My yield of this compound from the potassium permanganate (B83412) oxidation of 3-chloro-4-methyltoluene is significantly lower than expected. What are the possible causes and solutions?
A: Low yields in this oxidation reaction can arise from several factors. Below is a troubleshooting guide to help you identify and address the issue.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reflux Time: The oxidation of the methyl group can be slow. Ensure the reaction mixture is refluxed for an adequate duration, typically several hours. The disappearance of the purple permanganate color is an indicator of reaction progression.
-
Inadequate Amount of Oxidizing Agent: Verify that a sufficient molar excess of potassium permanganate (KMnO₄) has been used.
-
-
Suboptimal Reaction Temperature:
-
Heating too Rapidly: The reaction can be exothermic and may become vigorous if heated too quickly, potentially leading to side reactions. Gradual heating is recommended.
-
-
Product Loss During Workup:
-
Incomplete Precipitation: After acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Check the pH with litmus (B1172312) paper or a pH meter.
-
Premature Precipitation During Filtration: If the solution is filtered while too hot to remove manganese dioxide (MnO₂), some product may remain in solution. However, filtering while too cold can cause premature crystallization of the product along with the MnO₂. Finding the right temperature is key.
-
Washing with an Inappropriate Solvent: When washing the final product, use a minimal amount of ice-cold water to avoid redissolving a significant portion of your product.
-
Issue 2: Poor Regioselectivity and Multiple Products in the Chlorination of 4-methylbenzoic acid
Q: I am attempting to synthesize this compound by chlorinating 4-methylbenzoic acid, but I am obtaining a mixture of products that is difficult to separate. How can I improve the selectivity for the desired 3-chloro isomer?
A: Achieving high regioselectivity in the electrophilic chlorination of substituted benzenes can be challenging. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. In the case of 4-methylbenzoic acid, the directing effects are complex. Here’s how to troubleshoot this issue:
Possible Causes and Solutions:
-
Reaction Conditions Favoring Multiple Isomers:
-
Choice of Chlorinating Agent and Catalyst: The combination of chlorine gas (Cl₂) and a Lewis acid catalyst like ferric chloride (FeCl₃) is a standard method. Alternatively, using sulfuryl chloride (SO₂Cl₂) can sometimes offer different selectivity. Experimenting with the catalyst and chlorinating agent may be necessary.
-
Reaction Temperature: The reaction temperature can influence the ratio of isomers. Running the reaction at a lower temperature may improve selectivity.
-
-
Formation of Dichloro Product:
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent will increase the likelihood of dichlorination. Use a controlled stoichiometry, typically a slight excess of the chlorinating agent.
-
-
Activation of the Starting Material:
-
Conversion to Acid Chloride: Converting the 4-methylbenzoic acid to 4-methylbenzoyl chloride with an agent like thionyl chloride (SOCl₂) prior to chlorination can improve the yield of the 3-chloro isomer. The acyl chloride group is a stronger deactivating and meta-directing group.
-
Data Presentation
| Parameter | Oxidation of 3-chloro-4-methyltoluene | Electrophilic Chlorination of 4-methylbenzoic acid |
| Starting Material | 3-chloro-4-methyltoluene | 4-methylbenzoic acid |
| Typical Reagents | Potassium permanganate (KMnO₄) | Chlorine (Cl₂), Ferric chloride (FeCl₃) or Sulfuryl chloride (SO₂Cl₂) |
| Typical Yield | 60-80% | 50-70% (of mixed isomers) |
| Key Side Products | Unreacted starting material | 2-chloro-4-methylbenzoic acid, 3,5-dichloro-4-methylbenzoic acid |
| Purification Method | Recrystallization | Column chromatography or fractional crystallization |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methyltoluene (1 equivalent), potassium permanganate (3 equivalents), and water.
-
Reaction: Heat the mixture to a gentle reflux with stirring. Continue refluxing for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the brown manganese dioxide (MnO₂) by vacuum filtration. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the this compound.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Protocol 2: Synthesis of this compound via Chlorination
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser connected to a gas trap, dissolve 4-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid). Add a catalytic amount of ferric chloride (FeCl₃).
-
Reaction: Bubble chlorine gas (Cl₂) through the solution at a controlled rate while stirring. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Purify by fractional crystallization or column chromatography to isolate the this compound.
-
Visualizations
Technical Support Center: Purification of 3-Chloro-4-methylbenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Chloro-4-methylbenzoic acid via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds.[1] The principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[2] Ideally, the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities are either highly soluble or insoluble in the solvent at all temperatures.[3] By dissolving the impure this compound in a minimum amount of hot solvent and then allowing it to cool slowly, the pure compound will crystallize out of the solution, leaving the impurities behind in the solvent.[4][5]
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should:
-
Not react chemically with the acid.
-
Dissolve the acid sparingly or not at all at room temperature but have a high capacity to dissolve it at the solvent's boiling point.[3]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable for safe and practical handling.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound typically appears as a white to off-white or light-colored crystalline powder.[6] The reported melting point is generally in the range of 198-204°C.[6] A sharp melting point within a narrow range is a good indicator of high purity.
Q4: Can I reuse the filtrate (mother liquor) from the recrystallization?
A4: The filtrate, or mother liquor, will contain dissolved impurities as well as some of the desired this compound, as its solubility is not zero in the cold solvent. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this second crop of crystals will likely be less pure than the first. It is a common practice to discard the mother liquor in a laboratory setting when high purity is the primary goal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The compound is highly pure and lacks nucleation sites. | 1. Evaporate some of the solvent by gently heating the solution to reduce its volume and then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[4] 3. Cool the solution more slowly by covering the flask with a beaker or placing it in an insulated container. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. There are significant impurities present. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then try to cool the solution more slowly. 2. Consider using a different solvent with a lower boiling point. |
| The yield of purified crystals is very low. | 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus is pre-heated before hot filtration.[1] 3. Always use ice-cold solvent to wash the crystals during vacuum filtration.[4] |
| The purified crystals are colored. | 1. Colored impurities were not effectively removed. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Use a minimal amount, as it can also adsorb the desired product. |
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Low | High | A common and effective solvent for the recrystallization of benzoic acids.[4] |
| Ethanol | Moderate | High | Can be used, but its higher solubility at room temperature may lead to lower yields. Often used in a mixed solvent system with water. |
| Methanol | Slightly soluble[7][8] | Moderate to High | Similar to ethanol, it can be a suitable solvent, potentially in a mixed solvent system. |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble[7][8] | High | Generally not a preferred recrystallization solvent due to its high boiling point and difficulty in removal. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Water
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and a boiling chip.
-
Heat the mixture on a hot plate to the boiling point of water.[4]
-
Gradually add more hot deionized water in small portions until the solid just dissolves.[9] Avoid adding an excess of water to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal and swirl the flask.
-
Bring the solution back to a boil for a few minutes.[1]
-
-
Hot Filtration:
-
Pre-heat a funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel.
-
Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[4]
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 5162-82-3 [m.chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
Choosing a suitable recrystallization solvent for 3-Chloro-4-methylbenzoic acid
Technical Support Center: Recrystallization of 3-Chloro-4-methylbenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the selection of a suitable recrystallization solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A1: An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Inertness: The solvent must not react chemically with this compound.
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[1]
-
Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at all temperatures to be effectively removed.
Q2: I don't have solubility data for this compound in various solvents. How do I choose a starting point?
A2: Based on available data, this compound is sparingly soluble in DMSO and slightly soluble in methanol.[2][3] Given its benzoic acid structure, it is a polar molecule. Therefore, polar solvents are a good starting point for screening. It is recommended to experimentally test a range of solvents with varying polarities. A suggested list of solvents to screen is provided in the experimental protocol below.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Using a mixed solvent system can also prevent oiling out.
Q4: Crystal formation is not occurring, even after the solution has cooled. What steps can I take?
A4: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seeding: Add a "seed crystal" of the pure compound to the solution.
-
Concentration: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.
-
Further Cooling: Ensure the solution is adequately cooled. After cooling to room temperature, placing the flask in an ice bath can promote crystallization.
Q5: The recovery yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is crucial. Excess solvent will retain more of your product in the mother liquor.
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for crystallization and ensure the solution is cooled to a low enough temperature.
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent | The solvent is unsuitable. | Select a more appropriate solvent where the compound has higher solubility at elevated temperatures. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Induce crystallization by scratching the flask or adding a seed crystal. |
| Compound "oils out" | - The melting point of the compound is below the boiling point of the solvent.- The solution cooled too quickly. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a different solvent or a mixed-solvent system. |
| Low recovery of purified compound | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent.- Pre-heat the filtration apparatus.- Ensure adequate cooling time in an ice bath. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Experimental Protocols
Protocol 1: Selection of a Suitable Recrystallization Solvent
Objective: To identify the most effective solvent for the recrystallization of this compound from a selection of common laboratory solvents.
Materials:
-
This compound (crude)
-
Selection of test solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Test tubes and a test tube rack
-
Hot plate or water bath
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature.
-
Agitate the mixtures to observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large quantity of pure-looking crystals upon cooling.
Data Presentation: Solvent Screening for this compound
| Solvent | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Water | 100 | Insoluble | Soluble with heating | Good | Potential for good crystal recovery. |
| Ethanol | 78 | Sparingly Soluble | Very Soluble | Fair | May require a mixed solvent system. |
| Methanol | 65 | Slightly Soluble | Very Soluble | Fair | Similar to ethanol. |
| Acetone | 56 | Soluble | Very Soluble | Poor | Likely too soluble at room temperature. |
| Ethyl Acetate | 77 | Sparingly Soluble | Soluble with heating | Good | A promising candidate. |
| Toluene | 111 | Insoluble | Soluble with heating | Good | May be suitable. |
| Hexane | 69 | Insoluble | Insoluble | None | Unsuitable as a single solvent. |
Note: The above table is an example. Actual results should be recorded based on experimental observation.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using the selected solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved at the boiling point.
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before weighing and determining the melting point.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: General procedure for the recrystallization of a solid compound.
References
Technical Support Center: Chlorination of 4-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting chlorination of 4-methylbenzoic acid.
Troubleshooting Guides & FAQs
This guide is divided into two main sections based on the type of chlorination reaction:
-
Free-Radical Chlorination of the Methyl Group: This reaction targets the methyl group of 4-methylbenzoic acid, typically yielding 4-(chloromethyl)benzoic acid.
-
Electrophilic Aromatic Substitution on the Benzene Ring: This reaction introduces chlorine atoms onto the aromatic ring, leading to isomers of chloro-4-methylbenzoic acid.
Free-Radical Chlorination of the Methyl Group
This process involves the substitution of hydrogen atoms on the methyl group with chlorine, typically initiated by UV light. The primary desired product is 4-(chloromethyl)benzoic acid.
dot
Caption: Reaction pathway for the free-radical chlorination of 4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products on the methyl group. How can I improve the selectivity for the mono-chlorinated product, 4-(chloromethyl)benzoic acid?
A1: Achieving high selectivity for mono-chlorination can be challenging. Here are several factors to consider:
-
Stoichiometry of Chlorine: Carefully control the molar ratio of chlorine to 4-methylbenzoic acid. Using a stoichiometric amount or a slight excess of the acid relative to chlorine will favor mono-substitution.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once a significant amount of the desired product has formed can prevent over-chlorination.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it may also decrease the reaction rate. A common temperature for this reaction is around 100°C in a solvent like chlorobenzene (B131634).[1][2]
Q2: I am observing poor conversion of my starting material. What are the possible reasons?
A2: Low conversion can be attributed to several factors:
-
Initiator (UV Light): Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the radical chain reaction. The light source should be in close proximity to the reaction vessel.
-
Purity of Reagents and Solvents: Impurities in the 4-methylbenzoic acid or the solvent can inhibit the radical reaction. Ensure all reagents and solvents are dry and of high purity.
-
Chlorine Gas Flow: The introduction of chlorine gas should be steady and controlled. An inconsistent or inadequate flow will result in an incomplete reaction.
Q3: What are some common side products in this reaction besides the over-chlorinated species?
A3: While the primary side products are di- and tri-chlorinated species on the methyl group, other impurities can arise from:
-
Ring Chlorination: Although less favorable under radical conditions, some chlorination on the aromatic ring can occur, especially if trace amounts of Lewis acids are present or if the temperature is very high.
-
Solvent-Related Impurities: If the solvent is reactive under the reaction conditions, it may lead to the formation of chlorinated solvent molecules or other byproducts.
Experimental Protocol: Synthesis of 4-(chloromethyl)benzoic acid[1][2]
-
Dissolution: Dissolve 272 parts of 4-methylbenzoic acid in 750 parts of chlorobenzene in a suitable reaction vessel.
-
Heating: Heat the solution to 100°C.
-
Chlorination: Introduce elementary chlorine gas into the solution while irradiating with a UV lamp.
-
Monitoring: Continue the chlorination until 71 parts of hydrochloric acid have been formed.
-
Cooling and Precipitation: Cool the reaction mixture to approximately 0°C with stirring. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate and wash it several times with low-boiling petroleum ether to remove the chlorobenzene solvent.
-
Drying: Dry the solid product to obtain 4-(chloromethyl)benzoic acid.
Electrophilic Aromatic Substitution on the Benzene Ring
This reaction involves the chlorination of the aromatic ring of 4-methylbenzoic acid or its derivatives, typically in the presence of a Lewis acid catalyst. The primary products are isomers of chloro-4-methylbenzoic acid.
dot
Caption: Reaction pathway for the electrophilic aromatic substitution of 4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My main product is 3-chloro-4-methylbenzoic acid, but I am also getting the 2-chloro and di-chloro isomers. How can I improve the regioselectivity?
A1: The methyl group is an ortho-, para-directing group, and the carboxylic acid group is a meta-directing group. In 4-methylbenzoic acid, these directing effects can lead to a mixture of products.
-
Steric Hindrance: The formation of 2-chloro-4-methylbenzoic acid is generally less favored due to steric hindrance from the adjacent carboxylic acid group.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive Lewis acid) can sometimes improve selectivity. However, forcing conditions may be required to achieve reasonable conversion, which can lead to a decrease in selectivity and the formation of di-substituted products.[3]
-
Starting Material: Using 4-methylbenzoyl chloride as the starting material has been shown to yield a high percentage of the 3-chloro isomer.[4]
Q2: I am seeing a significant amount of di-chlorinated product. How can I minimize this?
A2: The formation of di-chlorinated products, such as 3,5-dichloro-4-methylbenzoic acid, occurs when the mono-chlorinated product undergoes a second chlorination. To minimize this:
-
Control Stoichiometry: Use a limited amount of chlorine gas.
-
Monitor the Reaction: Follow the progress of the reaction and stop it before a significant amount of the di-substituted product is formed.
Quantitative Data: Product Distribution in the Chlorination of 4-Methylbenzoyl Chloride
A study on the nuclear chlorination of 4-methylbenzoyl chloride, a closely related compound, provides insight into the expected product distribution.[4]
| Product | Yield |
| 3-chloro-4-methylbenzoyl chloride | 84.9% |
| 2-chloro-4-methylbenzoyl chloride | 0.1% |
| Dichloro-4-methylbenzoyl chloride | 2.2% |
This data is for the chlorination of 4-methylbenzoyl chloride and should be used as a reference for the chlorination of 4-methylbenzoic acid.
Experimental Protocol: General Procedure for Electrophilic Aromatic Chlorination[4]
-
Catalyst Addition: To a reaction vessel containing 4-methylbenzoic acid (or its acid chloride derivative), add a catalytic amount of a Lewis acid such as ferric chloride (FeCl₃).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 50-55°C).
-
Chlorine Introduction: Bubble chlorine gas through the reaction mixture.
-
Reaction Time: Allow the reaction to proceed for a specified time (e.g., 22 hours), monitoring the progress as needed.
-
Workup: After the reaction is complete, the mixture is typically worked up to remove the catalyst and isolate the chlorinated products. This may involve quenching the reaction, extraction, and purification by crystallization or chromatography.
References
How to prevent dichlorination in 3-Chloro-4-methylbenzoic acid synthesis
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Chloro-4-methylbenzoic acid, with a primary focus on preventing the formation of dichlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common dichlorinated byproduct in the synthesis of this compound?
A1: The most common dichlorinated byproduct is 3,5-dichloro-4-methylbenzoic acid. This occurs when the benzene (B151609) ring of the starting material or the desired monochlorinated product undergoes a second chlorination reaction.
Q2: Why is preventing dichlorination important?
A2: Dichlorination reduces the yield of the desired this compound and introduces impurities that can be difficult and costly to separate from the final product. For applications in pharmaceuticals and agrochemicals, high purity is often a critical requirement.
Q3: What is the general strategy to minimize dichlorination?
A3: The key strategy is to control the electrophilic aromatic substitution reaction conditions to favor monochlorination. This can be achieved by carefully selecting the starting material, catalyst, solvent, temperature, and reaction time. A highly effective approach is to start with 4-methylbenzoyl chloride instead of 4-methylbenzoic acid, as this can lead to higher selectivity.[1]
Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of the reaction and quantifying the amounts of this compound and any dichlorinated impurities in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile byproducts.
Troubleshooting Guide
Issue 1: High levels of 3,5-dichloro-4-methylbenzoic acid detected in the product.
-
Question: My final product contains a significant amount of the dichlorinated byproduct. What are the likely causes and how can I prevent this?
-
Answer:
-
Over-chlorination: The reaction may have been run for too long, or an excess of the chlorinating agent was used.
-
Solution: Carefully monitor the reaction progress using HPLC. Stop the reaction as soon as the starting material is consumed to an optimal level, before significant dichlorination occurs. Use a stoichiometric amount or a slight excess of the chlorinating agent.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction.
-
Solution: Maintain a consistent and controlled reaction temperature. For the chlorination of 4-methylbenzoyl chloride, a temperature range of 50-55°C has been shown to be effective.[1]
-
-
Inappropriate Catalyst or Catalyst Concentration: The choice and amount of Lewis acid catalyst can influence selectivity.
-
Solution: Ferric(III) chloride (FeCl₃) is a commonly used catalyst. Use a low concentration of the catalyst (e.g., 0.3 wt% relative to the starting material) to favor monochlorination.[1]
-
-
Issue 2: The chlorination reaction is slow or incomplete.
-
Question: The conversion of the starting material is low even after an extended reaction time. What could be the problem?
-
Answer:
-
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture.
-
Solution: Ensure that all reagents and solvents are anhydrous. Use freshly opened or properly stored anhydrous ferric(III) chloride.
-
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: While high temperatures can lead to dichlorination, a temperature that is too low will slow down the desired monochlorination. Ensure the reaction is maintained within the recommended temperature range.
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants and slow overall reaction rates.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Issue 3: Difficulty in isolating the pure this compound.
-
Question: I am having trouble purifying the final product and removing the dichlorinated impurity. What purification methods are recommended?
-
Answer:
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds.
-
Solution: A suitable solvent system for recrystallization can be a mixture of acetone (B3395972) and water, or ethyl acetate (B1210297) and hexane (B92381). The choice of solvent will depend on the relative solubilities of the desired product and the impurity.
-
-
Column Chromatography: For difficult separations, column chromatography can be employed.
-
Solution: Use a silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the monochlorinated product from the dichlorinated byproduct.
-
-
Experimental Protocol: Selective Monochlorination of 4-Methylbenzoyl Chloride
This protocol is based on a patented method that has been shown to produce a high yield of 3-chloro-4-methylbenzoyl chloride with minimal dichlorination.[1] The resulting acid chloride can then be hydrolyzed to the desired this compound.
Materials:
-
4-methylbenzoyl chloride (99.7% purity)
-
Anhydrous Ferric(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous solvent (if desired, though the reaction can be run neat)
Procedure:
-
Preparation of 4-methylbenzoyl chloride: 4-methylbenzoic acid can be converted to 4-methylbenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step should be performed under anhydrous conditions.
-
Chlorination Reaction:
-
In a reaction vessel equipped with a stirrer, gas inlet, and a system to neutralize HCl gas byproduct, charge 4-methylbenzoyl chloride.
-
Add anhydrous ferric(III) chloride (0.3 wt% relative to the 4-methylbenzoyl chloride).
-
Heat the mixture to 50-55°C.
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the reaction progress by HPLC.
-
Continue the reaction for approximately 22 hours or until the desired conversion is achieved.[1]
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The crude 3-chloro-4-methylbenzoyl chloride can be carefully hydrolyzed to this compound by adding it to water or a dilute aqueous base, followed by acidification.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
-
Data Presentation
The following table summarizes the product distribution from a representative experiment for the chlorination of 4-methylbenzoyl chloride.[1]
| Compound | Percentage in Product Mixture |
| 3-chloro-4-methylbenzoyl chloride | 84.9% |
| 2-chloro-4-methylbenzoyl chloride | 0.1% |
| Dichloro-4-methylbenzoyl chloride | 2.2% |
| Unreacted 4-methylbenzoyl chloride | Not specified in the abstract |
Visualizations
References
Optimizing reaction conditions for the chlorination of p-toluic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-toluic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of p-toluic acid chlorination?
The major products depend on the reaction conditions.
-
Nuclear Chlorination: Using a Lewis acid catalyst like ferric chloride (FeCl₃) primarily results in the electrophilic substitution on the aromatic ring, yielding 3-chloro-p-toluic acid as the main product. Minor byproducts can include 2-chloro-p-toluic acid and dichloro-p-toluic acid derivatives.[1][2]
-
Side-Chain Chlorination: In the presence of UV light and without a Lewis acid catalyst, chlorination occurs on the methyl group, leading to the formation of p-(chloromethyl)benzoic acid.[3]
Q2: How can I favor nuclear chlorination over side-chain chlorination?
To favor nuclear chlorination, the reaction should be carried out in the dark and in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4] Conversely, to promote side-chain chlorination, the reaction should be conducted under UV light without a Lewis acid catalyst.[3][5]
Q3: What is the expected product ratio for nuclear chlorination?
While direct literature on the nuclear chlorination of p-toluic acid is limited, a patent for the nuclear chlorination of the closely related 4-methylbenzoic acid chloride provides insight. Under specific conditions, the reaction yielded a high percentage of the 3-chloro isomer.[1][2]
Q4: What are common methods for purifying the chlorinated products?
Common purification techniques for chlorinated p-toluic acid derivatives include:
-
Recrystallization: This method is effective for purifying solid products. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at room temperature.[6][7][8]
-
Distillation: For liquid products or derivatives like acid chlorides, vacuum distillation can be used to separate components based on their boiling points.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Chlorinated Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Increase the reaction temperature moderately. Note that excessive heat can lead to side reactions.[11] | Increased conversion of the starting material to the desired product. |
| Suboptimal Catalyst Activity | - Ensure the Lewis acid catalyst (e.g., FeCl₃) is anhydrous, as moisture can deactivate it.- Optimize the catalyst loading. Too little catalyst may result in a slow or incomplete reaction. | Enhanced reaction rate and higher product yield. |
| Loss of Product During Workup | - During acid-base extraction for purification, ensure the pH is adjusted appropriately to fully precipitate the carboxylic acid.- In recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation.[6][8] | Minimized loss of the final product, leading to a higher isolated yield. |
| Side Reactions | - For nuclear chlorination, ensure the reaction is performed in the absence of UV light to prevent competing side-chain chlorination.[4][5]- For side-chain chlorination, avoid Lewis acid catalysts that promote ring substitution.[5] | Reduced formation of undesired byproducts and an increased yield of the target molecule. |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Reaction Conditions for Desired Isomer | - For nuclear chlorination targeting the 3-position, ensure a Lewis acid catalyst is used. The methyl and carboxylic acid groups direct the substitution.- To obtain other isomers, different synthetic routes might be necessary, such as starting with a differently substituted toluene.[12] | Improved ratio of the desired isomer to other isomers. |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Using a large excess can lead to the formation of dichloro- and trichloro- products.[13]- Monitor the reaction progress closely and stop the reaction once the desired level of chlorination is achieved. | A product mixture with a higher proportion of the mono-chlorinated derivative. |
| Suboptimal Temperature | - The reaction temperature can influence the isomer distribution. It is advisable to run small-scale experiments at different temperatures to find the optimal condition for the desired isomer. | An optimized reaction temperature can lead to better regioselectivity. |
Data Presentation
Table 1: Product Distribution in the Nuclear Chlorination of 4-Methylbenzoic Acid Chloride *
| Product | Yield |
| 3-chloro-4-methyl benzoic acid chloride | 84.9% |
| 2-chloro-4-methyl benzoic acid chloride | 0.1% |
| dichloro-4-methyl benzoic acid chloride | 2.2% |
*Data from a patent on the chlorination of 4-methylbenzoic acid chloride, which serves as a close analogue to p-toluic acid chlorination.[1][2]
Experimental Protocols
Protocol 1: Nuclear Chlorination of p-Toluic Acid
Objective: To synthesize 3-chloro-p-toluic acid via electrophilic aromatic substitution.
Materials:
-
p-Toluic acid
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve p-toluic acid in the inert solvent.
-
Add a catalytic amount of anhydrous ferric chloride to the solution.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Bubble chlorine gas through the solution at a slow and steady rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Wash the reaction mixture with a sodium thiosulfate solution to quench any remaining chlorine, followed by a sodium bicarbonate solution to remove acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Side-Chain Chlorination of p-Toluic Acid
Objective: To synthesize p-(chloromethyl)benzoic acid.
Materials:
-
p-Toluic acid
-
Chlorine gas (Cl₂)
-
An inert solvent (e.g., carbon tetrachloride)
-
UV lamp
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a gas trap, dissolve p-toluic acid in the solvent.
-
Position a UV lamp to irradiate the reaction mixture.
-
Heat the solution to reflux.
-
Slowly bubble chlorine gas through the refluxing solution while irradiating with the UV lamp.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, turn off the UV lamp and the heat, and stop the chlorine flow.
-
Purge the system with an inert gas.
-
Allow the solution to cool, which may cause the product to crystallize.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization.
Mandatory Visualization
References
- 1. guidechem.com [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. famu.edu [famu.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. DE1039053B - Process for the preparation of p-toluic acid chloride - Google Patents [patents.google.com]
- 10. US5037512A - Process for the purification of benzoic acid by distillation with an amine - Google Patents [patents.google.com]
- 11. What are the key factors in the industrial production of P - Toluic Acid Chloride? - Blog [m.evergreensinochem.com]
- 12. quora.com [quora.com]
- 13. ia800607.us.archive.org [ia800607.us.archive.org]
Technical Support Center: Separation of 3-Chloro-4-methylbenzoic Acid and its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 3-chloro-4-methylbenzoic acid from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter as impurities?
A1: During the synthesis of this compound, several positional isomers can be formed as impurities. The most common isomers include:
-
2-chloro-4-methylbenzoic acid
-
4-chloro-2-methylbenzoic acid
-
5-chloro-2-methylbenzoic acid
-
2-chloro-5-methylbenzoic acid
-
3-chloro-2-methylbenzoic acid
-
3-chloro-5-methylbenzoic acid
-
4-chloro-3-methylbenzoic acid
The presence and proportion of these isomers will depend on the specific synthetic route employed.
Q2: Why is the separation of this compound and its isomers challenging?
A2: The separation is difficult due to the isomers' similar chemical structures and physical properties. As positional isomers, they possess the same molecular formula (C₈H₇ClO₂) and molecular weight (170.59 g/mol ), and often have very close polarities and pKa values. This similarity leads to comparable solubilities in common solvents and similar retention times in chromatographic systems, making a clean separation a significant challenge.
Q3: What are the primary methods for separating these isomers?
A3: The two main techniques for separating this compound and its isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC).
-
Fractional crystallization takes advantage of small differences in the solubility of the isomers in a particular solvent at different temperatures.
-
HPLC leverages subtle differences in their polarity and affinity for the stationary phase of the chromatography column.
Q4: How does pH play a role in the separation of these acidic isomers?
A4: The pH of the solution is a critical factor because it dictates the ionization state of the carboxylic acid group on the isomers.[1][2][3][4] Below their pKa, the isomers exist in their neutral, less water-soluble form. Above their pKa, they are in their ionized (anionic) form, which is more water-soluble. Since the pKa values of the isomers can differ slightly, careful control of pH can be used to manipulate their solubility for separation by crystallization or to alter their retention characteristics in HPLC.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound and its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 5162-82-3 | C₈H₇ClO₂ | 170.59 | 208 | 105-107 (at 6.5 Torr) | 4.00 ± 0.10 |
| 2-Chloro-4-methylbenzoic acid | 7697-25-8 | C₈H₇ClO₂ | 170.59 | 167-171 | - | ~3.9 |
| 4-Chloro-2-methylbenzoic acid | 7499-07-2 | C₈H₇ClO₂ | 170.59 | 165-173 | - | ~4.1 |
| 4-(Chloromethyl)benzoic acid | 1642-81-5 | C₈H₇ClO₂ | 170.59 | 201-202 | - | - |
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol provides a general guideline for separating this compound from its isomers. The choice of solvent is critical and may require preliminary screening.[6][7]
1. Solvent Selection:
- The ideal solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
- Commonly used solvents for benzoic acid derivatives include water, ethanol, methanol, acetone, and mixtures thereof.[6]
- Perform small-scale solubility tests with various solvents to identify the most suitable one.
2. Dissolution:
- In an Erlenmeyer flask, add the impure mixture of this compound.
- Add a minimal amount of the selected solvent.
- Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
3. Cooling and Crystallization:
- Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
- After the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven at an appropriate temperature.
5. Purity Assessment:
- Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
- Analyze the purity of the crystals using HPLC or other analytical techniques.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing an HPLC method for the separation of this compound and its isomers. Optimization will likely be required.
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector is suitable.
- A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size). Other stationary phases, such as phenyl- or biphenyl-phases, may offer different selectivity for aromatic compounds.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid or phosphoric acid in water.
- Mobile Phase B: Acetonitrile or methanol.
- The mobile phase should be filtered and degassed before use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 240 nm
- Column Temperature: 30 °C
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes. This will help to elute all isomers with good resolution. An isocratic method may also be suitable if the retention times of the isomers are sufficiently different.
4. Sample Preparation:
- Dissolve the sample mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guides
Troubleshooting Fractional Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out of solution too quickly. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil and allow it to cool more slowly. |
| Low yield of crystals | - The compound is too soluble in the cold solvent.- Incomplete crystallization. | - Cool the solution in an ice bath for a longer period.- Use a different solvent in which the compound is less soluble at low temperatures. |
| Crystals are impure | - The cooling process was too fast, trapping impurities.- The washing step was insufficient. | - Redissolve the crystals and recrystallize, allowing for slower cooling.- Wash the crystals with a small amount of fresh, cold solvent. |
Troubleshooting HPLC Separation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between isomer peaks | - Inappropriate mobile phase composition.- Suboptimal column temperature.- Unsuitable stationary phase. | - Adjust the gradient slope or the isocratic composition of the mobile phase.- Vary the column temperature in 5°C increments.- Try a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl). |
| Peak tailing | - Interaction of the acidic analyte with the silica (B1680970) support of the column.- Column overload. | - Lower the pH of the mobile phase by increasing the acid concentration.- Use a highly deactivated (end-capped) column.- Reduce the sample concentration or injection volume. |
| Peak fronting | - Sample solvent is much stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase.- Reduce the sample concentration. |
| Split peaks | - Co-elution of two isomers.- Column void or contamination.[8][9] | - Optimize the mobile phase or gradient to improve separation.- If all peaks are split, the column may be damaged and need replacement.[8][9] |
| Drifting retention times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if necessary. |
Visualizations
Caption: Troubleshooting workflow for fractional crystallization.
Caption: Troubleshooting workflow for HPLC peak problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stm.bookpi.org [stm.bookpi.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.in [brainly.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
Technisches Support-Center: Herausforderungen bei der Veresterung sterisch gehinderter Benzoesäuren
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Anlaufstelle zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Zusammenhang mit der Veresterung sterisch gehinderter Benzoesäuren.
Leitfaden zur Fehlerbehebung
Hier finden Sie Lösungen für häufig auftretende Probleme bei der Veresterung von sterisch gehinderten Benzoesäuren.
| Problem | Mögliche Ursache | Lösung |
| Geringe oder keine Produktausbeute | Sterische Hinderung: Die sterische Hinderung durch Substituenten in Ortho-Position zur Carboxylgruppe erschwert den Angriff des Alkohols.[1] | - Alternative Veresterungsmethoden: Anstelle der Fischer-Veresterung sollten Methoden wie die Steglich-Veresterung oder die Umsetzung über das Säurechlorid in Betracht gezogen werden.[2][3][4] - Erhöhung der Reaktionstemperatur: Eine höhere Temperatur kann die Reaktionsgeschwindigkeit steigern, jedoch auch zu Nebenreaktionen führen.[1] - Verlängerung der Reaktionszeit: Bei sterisch gehinderten Substraten kann eine längere Reaktionszeit erforderlich sein.[1] |
| Ungünstiges Reaktionsgleichgewicht: Die Fischer-Veresterung ist eine Gleichgewichtsreaktion. Die Anwesenheit von Wasser verschiebt das Gleichgewicht zurück zu den Edukten.[1] | - Entfernung von Wasser: Die Verwendung eines Dean-Stark-Apparates oder von Molekularsieben kann das entstehende Wasser azeotrop entfernen und so das Gleichgewicht zugunsten des Esters verschieben. - Überschuss eines Reaktanden: Der Einsatz eines großen Überschusses des Alkohols kann das Gleichgewicht ebenfalls in Richtung der Produkte verschieben.[5] | |
| Unzureichende Aktivierung der Carbonsäure: Die Carbonsäure ist möglicherweise nicht ausreichend aktiviert, um mit dem Alkohol zu reagieren, insbesondere bei gehinderten Substraten.[1] | - Stärkere Säurekatalysatoren: Bei der Fischer-Veresterung kann die Verwendung eines stärkeren Säurekatalysators wie Schwefelsäure oder p-Toluolsulfonsäure die Reaktion beschleunigen. - Kupplungsreagenzien: Bei der Steglich-Veresterung aktivieren Reagenzien wie DCC oder EDC die Carbonsäure.[2][3][4] | |
| Bildung von Nebenprodukten | N-Acylharnstoff-Bildung (bei Steglich-Veresterung): Das O-Acylisoharnstoff-Intermediat kann zu einem stabilen N-Acylharnstoff umlagern, der nicht weiter mit dem Alkohol reagiert.[3][4] | - Verwendung von DMAP: Ein katalytischer Zusatz von 4-Dimethylaminopyridin (DMAP) fängt das O-Acylisoharnstoff-Intermediat ab und bildet einen reaktiveren Acylpyridinium-Komplex, was die N-Acylharnstoff-Bildung unterdrückt.[2][3][4] |
| Zersetzung der Reagenzien: Hohe Temperaturen oder starke Säuren können zur Zersetzung der Ausgangsmaterialien oder Produkte führen.[1] | - Milde Reaktionsbedingungen: Die Steglich-Veresterung verläuft unter milderen, neutralen Bedingungen und ist daher für empfindliche Substrate besser geeignet.[2][3][4] | |
| Schwierigkeiten bei der Aufreinigung | Abtrennung des Produkts vom Katalysator oder den Nebenprodukten: Insbesondere der bei der Steglich-Veresterung anfallende Dicyclohexylharnstoff (DCU) kann schwer zu entfernen sein.[2] | - Filtration: DCU ist in den meisten organischen Lösungsmitteln schwer löslich und kann durch Filtration abgetrennt werden.[1] - Wässrige Aufarbeitung: Eine saure oder basische wässrige Aufarbeitung kann helfen, den Katalysator und nicht umgesetzte Säure zu entfernen.[1] - Säulenchromatographie: Die Säulenchromatographie ist eine effektive Methode zur Aufreinigung des gewünschten Esters.[6] |
Häufig gestellte Fragen (FAQs)
F1: Warum ist die Fischer-Veresterung für sterisch gehinderte Benzoesäuren oft ineffizient?
Die Fischer-Veresterung verläuft über einen tetraedrischen Übergangszustand, bei dem der Alkohol an das Carbonylkohlenstoffatom der protonierten Carbonsäure addiert wird. Bei sterisch gehinderten Benzoesäuren, insbesondere solchen mit Substituenten in beiden ortho-Positionen, wird der nukleophile Angriff des Alkohols durch die benachbarten Gruppen sterisch blockiert. Dies führt zu einer sehr langsamen Reaktionsgeschwindigkeit und einer geringen Ausbeute.[1][5]
F2: Welche Vorteile bietet die Steglich-Veresterung gegenüber der Fischer-Veresterung für gehinderte Säuren?
Die Steglich-Veresterung bietet mehrere Vorteile:
-
Milde Reaktionsbedingungen: Sie wird bei Raumtemperatur und unter neutralen Bedingungen durchgeführt, was sie für säureempfindliche Substrate geeignet macht.[2][4][7]
-
Hohe Reaktivität: Durch die Aktivierung der Carbonsäure mit einem Carbodiimid (z. B. DCC oder EDC) wird ein hochreaktives O-Acylisoharnstoff-Intermediat gebildet, das auch mit sterisch gehinderten Alkoholen und Säuren effizient reagiert.[2][3][4]
-
Unterdrückung von Nebenreaktionen: Der Zusatz von DMAP beschleunigt die gewünschte Esterbildung und minimiert die Bildung von N-Acylharnstoff-Nebenprodukten.[3][4]
F3: Wann ist die Umwandlung in ein Säurechlorid die beste Methode?
Die Umwandlung der sterisch gehinderten Benzoesäure in ihr Säurechlorid (z. B. mit Thionylchlorid oder Oxalylchlorid) gefolgt von der Reaktion mit dem Alkohol ist eine sehr effektive Methode. Das Säurechlorid ist wesentlich reaktiver als die Carbonsäure selbst und reagiert auch mit sterisch anspruchsvollen Alkoholen unter milden Bedingungen. Diese Methode ist besonders nützlich, wenn sowohl die Säure als auch der Alkohol sterisch gehindert sind.
F4: Wie kann ich die Ausbeute meiner Veresterung optimieren?
Zur Optimierung der Ausbeute können folgende Parameter angepasst werden:
-
Reaktionszeit und -temperatur: Bei langsamen Reaktionen können längere Reaktionszeiten und höhere Temperaturen hilfreich sein, wobei auf mögliche Nebenreaktionen geachtet werden muss.[1]
-
Stöchiometrie: Ein Überschuss des Alkohols kann das Gleichgewicht bei der Fischer-Veresterung zugunsten des Produkts verschieben.[5]
-
Katalysator: Die Wahl und Konzentration des Katalysators sind entscheidend. Bei der Steglich-Veresterung ist die Menge an DMAP ein wichtiger Faktor.
-
Lösungsmittel: Die Verwendung von aprotischen, wasserfreien Lösungsmitteln ist für die Steglich-Veresterung und die Reaktion über das Säurechlorid entscheidend.
Vergleich der Veresterungsmethoden für sterisch gehinderte Benzoesäuren
Die folgende Tabelle vergleicht die Ausbeuten verschiedener Veresterungsmethoden für die sterisch gehinderte 2,4,6-Triisopropylbenzoesäure.
| Methode | Alkohol | Ausbeute (%) | Referenz |
| Fischer-Veresterung | Methanol | Gering | [8] |
| Diazomethan | Methanol | Hoch | [8] |
| Säurechlorid + Alkohol | Methanol | 81 | [8] |
Experimentelle Protokolle
Protokoll 1: Fischer-Veresterung einer Benzoesäure
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Fischer-Veresterung. Für sterisch gehinderte Säuren sind möglicherweise längere Reaktionszeiten und höhere Temperaturen erforderlich.
-
Reaktionsansatz: Lösen Sie die Benzoesäure (1 Äquiv.) in einem großen Überschuss des Alkohols (oft als Lösungsmittel verwendet).[9][10]
-
Katalysatorzugabe: Fügen Sie vorsichtig eine katalytische Menge einer starken Säure (z. B. 2-5 mol% konz. H₂SO₄) hinzu.[9][10]
-
Reaktion: Erhitzen Sie die Mischung unter Rückfluss. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.[11]
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung ab und entfernen Sie den überschüssigen Alkohol im Vakuum. Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).[1]
-
Extraktion: Waschen Sie die organische Phase nacheinander mit Wasser, einer gesättigten Natriumbicarbonatlösung (zur Neutralisation der Säure) und einer gesättigten Natriumchloridlösung.[1][6]
-
Trocknung und Aufreinigung: Trocknen Sie die organische Phase über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt kann durch Säulenchromatographie oder Destillation weiter aufgereinigt werden.[6][11]
Protokoll 2: Steglich-Veresterung einer sterisch gehinderten Benzoesäure
Dieses Protokoll eignet sich besonders für sterisch gehinderte Säuren und Alkohole.
-
Reaktionsansatz: Lösen Sie die sterisch gehinderte Benzoesäure (1 Äquiv.), den Alkohol (1,2 Äquiv.) und eine katalytische Menge DMAP (0,1 Äquiv.) in wasserfreiem Dichlormethan (DCM).[6]
-
Zugabe des Kupplungsreagenzes: Kühlen Sie die Lösung in einem Eisbad auf 0 °C und geben Sie langsam eine Lösung von Dicyclohexylcarbodiimid (DCC, 1,1 Äquiv.) in wasserfreiem DCM zu.[1][6]
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der ausfallende Dicyclohexylharnstoff (DCU) zeigt den Reaktionsfortschritt an.[1]
-
Aufarbeitung: Filtrieren Sie den ausgefallenen DCU ab und waschen Sie den Filterkuchen mit etwas DCM.[1][6]
-
Extraktion: Waschen Sie das Filtrat mit 1 M Salzsäure (um DMAP zu entfernen), gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.[6]
-
Trocknung und Aufreinigung: Trocknen Sie die organische Phase über einem Trockenmittel, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt wird in der Regel durch Säulenchromatographie aufgereinigt.[6]
Protokoll 3: Veresterung über das Säurechlorid
Diese Methode ist sehr effektiv für stark gehinderte Systeme.
Schritt A: Bildung des Säurechlorids
-
Reaktionsansatz: Geben Sie die sterisch gehinderte Benzoesäure (1 Äquiv.) in einen trockenen Rundkolben und fügen Sie einen Überschuss Thionylchlorid (SOCl₂) hinzu.
-
Reaktion: Erhitzen Sie die Mischung vorsichtig unter Rückfluss, bis die Gasentwicklung (HCl und SO₂) aufhört.
-
Isolierung: Entfernen Sie das überschüssige Thionylchlorid durch Destillation oder im Vakuum, um das rohe Säurechlorid zu erhalten.
Schritt B: Veresterung
-
Reaktionsansatz: Lösen Sie das rohe Säurechlorid in einem trockenen, aprotischen Lösungsmittel (z. B. DCM oder Toluol) und kühlen Sie die Lösung in einem Eisbad.
-
Zugabe des Alkohols: Geben Sie langsam eine Lösung des Alkohols (1 Äquiv.) und einer Base (z. B. Pyridin oder Triethylamin, 1,1 Äquiv.) in dem gleichen Lösungsmittel zu.
-
Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Aufarbeitung und Aufreinigung: Führen Sie eine wässrige Aufarbeitung und Extraktion wie in den vorherigen Protokollen beschrieben durch, um das Produkt zu isolieren und aufzureinigen.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf der Fischer-Veresterung.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. studylib.net [studylib.net]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Decarboxylation in Benzoic Acid Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering decarboxylation as an unintended side reaction in synthetic chemistry involving benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of benzoic acid chemistry?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1][2] In the chemistry of benzoic acid, this results in the formation of benzene (B151609) or a substituted benzene derivative, leading to a loss of the desired product and the generation of impurities. This side reaction is typically promoted by heat.[3][4]
Q2: I am observing benzene as a byproduct in my reaction involving a benzoic acid derivative. What is the likely cause?
The presence of benzene strongly suggests that decarboxylation is occurring. This is often triggered by excessive heat during the reaction or purification steps.[2][3] Certain factors can make specific benzoic acids more susceptible to this reaction, including the presence of electron-donating groups on the aromatic ring and the use of certain catalysts, particularly copper compounds.[5][6]
Q3: Are certain substituted benzoic acids more prone to decarboxylation than others?
Yes. The stability of the aromatic ring after the loss of the carboxyl group plays a significant role. Benzoic acids with electron-donating substituents, especially at the ortho or para positions (e.g., hydroxybenzoic acids), are more susceptible to decarboxylation.[6] For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives can undergo decarboxylation more readily than unsubstituted benzoic acid.[3] Conversely, electron-withdrawing groups, such as a nitro group, generally increase the stability of the benzoic acid and make it less prone to simple thermal decarboxylation.
Q4: Can my reaction conditions, other than temperature, promote this side reaction?
Absolutely. Both strongly acidic and basic conditions can catalyze decarboxylation.[6] Under acidic conditions, protonation of the ring can facilitate the displacement of the carboxyl group.[6] In the presence of certain transition metal catalysts, such as copper, oxidative decarboxylation can occur even under milder conditions to form phenols.[5][7] The presence of radical initiators or oxidizing agents can also lead to radical-mediated decarboxylation.[8][9]
Troubleshooting Guides
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Low Yield of Desired Product with Evidence of Gas Evolution (CO2)
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive Reaction Temperature | The most common cause. High temperatures provide the activation energy for the C-C bond cleavage.[3][10] Solution: • Reduce the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature over a longer duration. • For thermally labile compounds, consider alternative synthetic routes that do not require high temperatures. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct. Solution: • Monitor the reaction closely using techniques like TLC, LC-MS, or GC-MS. • Quench the reaction as soon as the starting material is consumed to an acceptable level. |
| Inappropriate Catalyst | Some catalysts, particularly copper salts, are known to promote oxidative decarboxylation.[5][7] Solution: • If a catalyst is necessary, screen for alternatives that do not facilitate decarboxylation. • Ensure the purity of all reagents to avoid trace metal impurities that could have catalytic activity. |
| Strongly Acidic/Basic Conditions | Both extremes of pH can catalyze the removal of the carboxyl group.[6] Solution: • If possible, adjust the reaction pH to be closer to neutral. • During workup, neutralize the reaction mixture at low temperatures (e.g., using an ice bath) before extraction or solvent removal.[11] |
Issue 2: Product Loss During Purification Steps
| Potential Cause | Troubleshooting Steps & Solutions |
| High Temperature during Solvent Removal | Using a high-temperature water bath with a rotary evaporator can induce thermal decarboxylation in sensitive substrates.[11] Solution: • Remove solvent under reduced pressure at the lowest possible temperature. Use a high-quality vacuum pump to facilitate evaporation at or near room temperature.[11] |
| Purification by Distillation | Distillation is a high-temperature process and is often unsuitable for thermally labile carboxylic acids.[11] Solution: • Avoid distillation for purification.[11] • Opt for alternative methods such as recrystallization at low temperatures or column chromatography at room temperature.[11] |
| Acidic/Basic Stationary Phase in Chromatography | Residual acidity or basicity in silica (B1680970) gel or alumina (B75360) can catalyze decarboxylation on the column. Solution: • Use neutral silica gel or alumina for chromatography. • If necessary, the stationary phase can be neutralized by washing with an appropriate solvent system containing a small amount of a mild base (e.g., triethylamine) and then re-equilibrating with the mobile phase. |
Data Summary
The rate of decarboxylation is highly dependent on the substrate and reaction conditions. The following table summarizes the effect of key parameters on this side reaction.
| Parameter | Effect on Decarboxylation Rate | Comments | Reference |
| Temperature | Increases | The primary driver of non-catalytic decarboxylation. Rates can increase significantly with even modest temperature rises. | [3][12] |
| Substituents | Increases with electron-donating groups (e.g., -OH, -NH2) | Electron-donating groups, particularly at the ortho and para positions, stabilize the transition state. | [6] |
| Decreases with electron-withdrawing groups (e.g., -NO2) | Electron-withdrawing groups destabilize the positive charge buildup on the ring during electrophilic attack that can precede decarboxylation. | ||
| Catalysts | Increases with Copper (Cu) salts | Copper can mediate oxidative decarboxylation, often leading to phenols. | [5][7] |
| Increases with strong acids/bases | Both can act as catalysts for the reaction. | [6] | |
| Solvent | Varies | The effect can be complex, influencing substrate solubility and the mechanism (e.g., radical vs. polar). | [8] |
Visual Guides
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving issues related to unwanted decarboxylation.
Caption: Troubleshooting flowchart for decarboxylation.
General Mechanism of Thermal Decarboxylation
The following diagram illustrates a plausible mechanism for the thermal decarboxylation of certain substituted benzoic acids, such as salicylic acid, which proceeds through a cyclic transition state.
Caption: Mechanism of decarboxylation via a cyclic intermediate.
Experimental Protocols
Protocol 1: General Method for Minimizing Decarboxylation during Esterification
This protocol provides a general procedure for the Fischer esterification of a benzoic acid derivative where decarboxylation is a known risk.
Objective: To synthesize an ethyl ester of a substituted benzoic acid while minimizing the formation of the corresponding decarboxylated byproduct.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Anhydrous Ethanol (20-50 eq, serves as solvent and reagent)
-
Sulfuric Acid (catalytic, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution (aqueous)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate (B1210297) (or other suitable extraction solvent)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol.
-
Cool the mixture in an ice bath (0 °C).
-
-
Acid Addition:
-
While stirring in the ice bath, slowly add the catalytic amount of concentrated sulfuric acid dropwise. A slow, cold addition is crucial to control the initial exotherm.
-
-
Reaction:
-
Remove the ice bath and heat the reaction mixture to a gentle reflux. Crucially, use the lowest temperature that allows for a reasonable reaction rate. For ethanol, this is approximately 78 °C. Avoid aggressive heating.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The goal is to stop the reaction as soon as the starting material is consumed, not to drive it for an extended period.
-
-
Workup (at low temperature):
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing cold saturated sodium bicarbonate solution. This will neutralize the sulfuric acid and any unreacted benzoic acid. Be cautious as CO2 will evolve.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Use a low-temperature water bath (≤ 30 °C) and an efficient vacuum to remove the solvent.[11]
-
-
Purification:
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 8. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-Chloro-4-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-Chloro-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The primary impurities often originate from the chlorination of 4-methylbenzoic acid. These include regioisomers and over-chlorinated products. The most common impurities are 2-Chloro-4-methylbenzoic acid and 3,5-Dichloro-4-methylbenzoic acid. Unreacted starting material, 4-methylbenzoic acid, may also be present.
Q2: What purification techniques are most effective for obtaining high-purity this compound?
A2: Recrystallization is a widely used and effective method for purifying the final product. Additionally, acid-base extraction can be employed to separate the acidic product from non-acidic impurities. For very high purity requirements, column chromatography can be utilized.
Q3: How can I monitor the progress of the reaction and the purity of the product?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress by comparing the spot of the reaction mixture with the starting material. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique to assess the purity of the final product and identify the percentage of different impurities.
Q4: What are the key safety precautions to consider during the synthesis?
A4: The synthesis involves the use of corrosive and potentially hazardous reagents such as thionyl chloride and chlorine gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Care should be taken to handle reagents that are sensitive to moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature moderately. |
| Sub-optimal reaction conditions. | Verify the correct stoichiometry of reagents. The purity of the starting materials and reagents is also crucial. | |
| Loss of product during work-up or purification. | Optimize the extraction and recrystallization steps to minimize loss. Ensure the pH is correctly adjusted during acid-base extraction. | |
| Presence of 2-Chloro-4-methylbenzoic acid isomer | Lack of regioselectivity in the chlorination step. | The choice of chlorinating agent and catalyst can influence the isomer ratio. Using a bulky chlorinating agent or optimizing the catalyst can favor the formation of the 3-chloro isomer. |
| Presence of 3,5-Dichloro-4-methylbenzoic acid | Over-chlorination of the starting material. | Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and controlling the reaction temperature can help minimize the formation of dichlorinated byproducts. |
| Product is discolored (yellow or brown) | Presence of colored impurities from side reactions or starting materials. | Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities. |
| Difficulty in crystallization | Supersaturated solution or presence of impurities inhibiting crystal formation. | Try seeding the solution with a small crystal of pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. If the solution is too dilute, evaporate some of the solvent. |
Data Presentation
Table 1: Product Distribution in the Chlorination of 4-Methylbenzoyl Chloride
| Compound | Percentage in Crude Product (%) |
| 3-Chloro-4-methylbenzoyl chloride | 84.9 |
| 2-Chloro-4-methylbenzoyl chloride | 0.1 |
| Dichloro-4-methylbenzoyl chloride | 2.2 |
| Unreacted 4-methylbenzoyl chloride | Varies |
Note: This data is based on the chlorination of 4-methylbenzoyl chloride, a close precursor to 4-methylbenzoic acid. The distribution is expected to be similar for the direct chlorination of the acid.
Table 2: Suggested Recrystallization Solvents for this compound
| Solvent System | Observations |
| Boiling Water | Sparingly soluble in cold water, more soluble in hot water. Good for removing inorganic impurities. |
| Aqueous Ethanol (B145695) | Provides a good balance of solubility for effective purification. The ratio can be adjusted for optimal results. |
| Toluene | Can be an effective solvent for recrystallization. |
| Glacial Acetic Acid | High solubility at elevated temperatures. |
Experimental Protocols
Synthesis of this compound from 4-Methylbenzoic acid
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Chlorination: To the resulting 4-methylbenzoyl chloride, add a catalytic amount of anhydrous ferric chloride (FeCl₃).
-
Bubble chlorine gas through the mixture at a controlled rate while maintaining the temperature between 50-55°C. Monitor the reaction progress by TLC or GC.
-
Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to ice-cold water to hydrolyze the acid chloride to the carboxylic acid.
-
Stir vigorously until the solid product precipitates completely.
-
Filter the crude this compound, wash with cold water, and air dry.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., aqueous ethanol or toluene).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Purification by Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a suitable mobile phase. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound. A suggested mobile phase for analytical HPLC of a similar compound is a mixture of acetonitrile, water, and a small amount of phosphoric acid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for purity issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-4-methylbenzoic Acid and 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. This guide offers an objective, data-driven comparison of two closely related isomers: 3-chloro-4-methylbenzoic acid and 4-chloro-3-methylbenzoic acid. By examining their physicochemical properties and relative reactivity, this document aims to provide researchers with the insights needed to make informed decisions for their specific applications.
Physicochemical and Acidity Data
A fundamental comparison begins with the intrinsic properties of these isomers. The precise placement of the chloro and methyl substituents significantly influences the electronic environment of the carboxylic acid functional group, which is reflected in their acidity (pKa).
| Property | This compound | 4-Chloro-3-methylbenzoic Acid | Reference Compound: Benzoic Acid |
| Structure |
| ||
| Molecular Formula | C₈H₇ClO₂ | C₈H₇ClO₂ | C₇H₆O₂ |
| Molecular Weight | 170.59 g/mol | 170.59 g/mol | 122.12 g/mol |
| CAS Number | 5162-82-3 | 7697-29-2 | 65-85-0 |
| Appearance | White to off-white crystalline powder | White or reddish crystal powder | White crystalline solid |
| Melting Point | 214-220 °C | 216 °C | 122 °C |
| Predicted pKa | 4.00 ± 0.10[1] | 4.04 ± 0.10[2] | 4.20 |
Reactivity Analysis: A Tale of Two Isomers
The reactivity of these molecules is governed by the interplay of electronic and steric effects originating from the chloro and methyl substituents. The chlorine atom is an electron-withdrawing group (EWG) primarily through its inductive effect (-I), while it is weakly electron-donating through resonance (+M).[3] The methyl group is an electron-donating group (EDG) through both inductive (+I) and hyperconjugation effects.[3]
Acidity and Carboxylic Acid Reactivity
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize this anion, increasing acidity and resulting in a lower pKa. Conversely, electron-donating groups destabilize the anion, decreasing acidity (higher pKa).
The Hammett equation , log(K/K₀) = ρσ or pKa₀ - pKa = ρσ, provides a quantitative measure of these electronic effects. For the dissociation of benzoic acids in water, ρ = 1.[4][5] The predicted pKa can be estimated by the sum of the substituent constants (σ): pKa ≈ pKa(benzoic acid) - Σσ.
| Substituent | Position Relative to -COOH | Hammett Constant (σ) |
| Chloro (-Cl) | meta (σₘ) | +0.37 |
| Chloro (-Cl) | para (σₚ) | +0.23 |
| Methyl (-CH₃) | meta (σₘ) | -0.07 |
| Methyl (-CH₃) | para (σₚ) | -0.17 |
-
This compound: The chloro group is meta (σₘ = +0.37) and the methyl group is para (σₚ = -0.17).
-
Σσ = 0.37 + (-0.17) = +0.20
-
Predicted pKa ≈ 4.20 - 0.20 = 4.00
-
-
4-Chloro-3-methylbenzoic acid: The chloro group is para (σₚ = +0.23) and the methyl group is meta (σₘ = -0.07).
-
Σσ = 0.23 + (-0.07) = +0.16
-
Predicted pKa ≈ 4.20 - 0.16 = 4.04
-
The calculations align closely with the predicted pKa values found in the literature.[1][2] This compound is the stronger acid because the more powerful electron-withdrawing effect of the chlorine atom is exerted from the meta position, which is more influential on the carboxyl group's acidity than the para position. This increased acidity can translate to higher reactivity in reactions where protonolysis of the carboxylic acid is a key step. For reactions such as esterification or amidation, the increased electrophilicity of the carbonyl carbon in the more acidic isomer can lead to faster reaction rates under certain conditions.
Electrophilic Aromatic Substitution (EAS)
The directing effects of the existing substituents determine the regioselectivity of further reactions on the aromatic ring, such as nitration, halogenation, or Friedel-Crafts reactions.
-
-CH₃ (Methyl): Activating, ortho, para-director.
-
-Cl (Chloro): Deactivating, ortho, para-director.[3]
When multiple substituents are present, the directing effects are combined. Generally, the more activating group exerts the dominant directing influence.
-
For this compound:
-
The activating methyl group at C4 directs ortho to itself (C3 and C5).
-
The deactivating chloro group at C3 directs ortho (C2, C4) and para (C6) to itself.
-
The carboxylic acid is a deactivating, meta-director (to C3 and C5).
-
Analysis: The powerful activating effect of the methyl group will be the primary director. It strongly activates C5. The C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position .
-
-
For 4-Chloro-3-methylbenzoic acid:
-
The activating methyl group at C3 directs ortho (C2, C4) and para (C6) to itself.
-
The deactivating chloro group at C4 directs ortho (C3, C5) to itself.
-
The carboxylic acid is a deactivating, meta-director (to C3 and C5).
-
Analysis: The methyl group directs to C2 and C6. The chloro group directs to C5. The carboxylic acid deactivates its ortho positions (C2, C6) and activates its meta position (C5). The most activated positions are C2 and C6, ortho and para to the methyl group, respectively. Between these, C2 is sterically less hindered than C6 (which is ortho to the larger chloro group). Therefore, electrophilic attack is most favorable at the C2 and C6 positions .
-
Experimental Protocols
The following are generalized protocols for key transformations. Researchers should optimize conditions based on their specific substrate and equipment.
Protocol 1: Fischer Esterification
This protocol describes the acid-catalyzed esterification of the benzoic acid derivatives with an alcohol (e.g., methanol (B129727) or ethanol).[6][7][8]
Objective: To synthesize the methyl or ethyl ester of the substituted benzoic acid.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Anhydrous alcohol (e.g., Methanol, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Dissolve the substituted benzoic acid in a large excess of the anhydrous alcohol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Amidation via Acyl Chloride
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Objective: To synthesize an amide derivative.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Amine (primary or secondary, 1.1 eq)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or DIPEA, 1.2 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure: Step A: Acyl Chloride Formation
-
Suspend the substituted benzoic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the mixture and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and the tertiary amine base in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Conclusion and Recommendations
The choice between this compound and 4-chloro-3-methylbenzoic acid is a strategic one that depends entirely on the desired reaction outcome.
-
For reactions requiring higher acidity or a more electrophilic carbonyl carbon (e.g., potentially faster esterifications or amidations), this compound (pKa ≈ 4.00) is the superior choice. The meta-position of the powerful electron-withdrawing chloro group provides a stronger activating effect on the carboxylic acid.
-
For electrophilic aromatic substitution, the choice depends on the desired regiochemistry.
-
To direct an incoming electrophile primarily to the C5 position , select This compound .
-
To achieve substitution at the C2 or C6 positions , 4-chloro-3-methylbenzoic acid is the preferred starting material.
-
This guide provides a framework for understanding the nuanced differences in reactivity between these two isomers. Researchers are encouraged to use this data to inform their synthetic strategies, leading to more efficient and predictable outcomes in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.viu.ca [web.viu.ca]
- 5. web.viu.ca [web.viu.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
A Spectroscopic Showdown: Differentiating the Isomers of Chloromethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy and safety of therapeutic agents. The positional isomers of chloromethylbenzoic acid—2-chloromethylbenzoic acid, 3-chloromethylbenzoic acid, and 4-chloromethylbenzoic acid—present a classic analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides a detailed spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to clearly distinguish between these three isomers.
This comparative analysis is supported by experimental data to provide a practical reference for laboratory work. While extensive data is available for the 3- and 4-isomers, the spectroscopic data for 2-chloromethylbenzoic acid is less commonly reported. This guide incorporates available data and provides expected spectral characteristics based on established principles of spectroscopy.
Comparative Spectroscopic Data
The key to differentiating the chloromethylbenzoic acid isomers lies in the unique electronic environment of each molecule, which gives rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are particularly informative for distinguishing these isomers. The substitution pattern on the benzene (B151609) ring directly influences the chemical shifts and splitting patterns of the aromatic protons.
Table 1: ¹H NMR Spectral Data of Chloromethylbenzoic Acid Isomers
| Isomer | -CH₂Cl (δ, ppm) | Aromatic Protons (δ, ppm) | -COOH (δ, ppm) |
| 2-Chloromethylbenzoic acid | ~4.9 | ~7.3 - 8.1 (complex multiplet) | ~10-13 (broad singlet) |
| 3-Chloromethylbenzoic acid | ~4.6 | ~7.4 - 8.0 (multiplets) | ~10-13 (broad singlet) |
| 4-Chloromethylbenzoic acid | ~4.7 | ~7.5 (d) and 8.0 (d) | ~10-13 (broad singlet) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the substituents.
Table 2: ¹³C NMR Spectral Data of Chloromethylbenzoic Acid Isomers
| Isomer | -CH₂Cl (δ, ppm) | Aromatic Carbons (δ, ppm) | -C=O (δ, ppm) |
| 2-Chloromethylbenzoic acid | ~45 | ~127 - 140 | ~168 |
| 3-Chloromethylbenzoic acid | ~46 | ~128 - 139 | ~167 |
| 4-Chloromethylbenzoic acid | ~45 | ~129 - 144 | ~167 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. While all three isomers will show characteristic absorptions for the carboxylic acid and chloromethyl groups, the substitution pattern on the benzene ring can be differentiated by the C-H out-of-plane bending vibrations in the fingerprint region.
Table 3: Key IR Absorption Bands of Chloromethylbenzoic Acid Isomers (cm⁻¹)
| Functional Group | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C-Cl stretch | ~750 | ~780 | ~820 |
| Aromatic C-H Bending (Out-of-Plane) | ~750 (strong) | ~780 and ~880 | ~850 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight (170.59 g/mol ), subtle differences in their fragmentation patterns may be observed.
Table 4: Key Mass Spectrometry Fragments (m/z) of Chloromethylbenzoic Acid Isomers
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | Molecular Ion | 170/172 (isotope pattern) |
| [M-Cl]⁺ | Loss of Chlorine | 135 |
| [M-COOH]⁺ | Loss of Carboxylic Acid Group | 125/127 (isotope pattern) |
| [M-CH₂Cl]⁺ | Loss of Chloromethyl Group | 121 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chloromethylbenzoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Visualizing the Workflow and Logic
To further clarify the process of differentiating these isomers, the following diagrams illustrate the experimental workflow and the logical approach to identification.
Caption: Experimental workflow for the spectroscopic comparison of chloromethylbenzoic acid isomers.
Caption: Logical workflow for differentiating chloromethylbenzoic acid isomers based on key spectroscopic features.
A Comparative Guide to the NMR Chemical Shifts of 3-Chloro-4-methylbenzoic Acid and 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the isomers 3-chloro-4-methylbenzoic acid and 4-chloro-3-methylbenzoic acid. Understanding the distinct NMR profiles of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development settings, including pharmaceutical sciences and materials chemistry. This document presents predicted NMR data, a generalized experimental protocol for data acquisition, and an analysis of the factors influencing the observed chemical shift differences.
¹H and ¹³C NMR Chemical Shift Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 4-chloro-3-methylbenzoic acid. These values were obtained using a computational prediction tool and are presented to illustrate the expected differences in their NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | This compound | 4-Chloro-3-methylbenzoic acid |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | ~11.0 - 13.0 |
| Aromatic H-2 | 7.95 | 7.82 |
| Aromatic H-5 | 7.39 | 7.49 |
| Aromatic H-6 | 7.85 | 7.74 |
| Methyl (-CH₃) | 2.41 | 2.45 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and is therefore given as a typical range.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | This compound | 4-Chloro-3-methylbenzoic acid |
| Carboxylic Acid (-COOH) | 167.0 | 166.8 |
| Aromatic C-1 | 130.1 | 131.2 |
| Aromatic C-2 | 131.5 | 129.8 |
| Aromatic C-3 | 135.2 | 138.1 |
| Aromatic C-4 | 140.2 | 133.7 |
| Aromatic C-5 | 126.1 | 130.7 |
| Aromatic C-6 | 129.2 | 127.3 |
| Methyl (-CH₃) | 20.1 | 20.3 |
Disclaimer: The NMR data presented in this guide are predicted values and should be used for reference purposes. Experimental verification is recommended for precise characterization.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the isomers discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Once fully dissolved, transfer the solution into a standard 5 mm NMR tube.
-
If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal intensity.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Analysis of Chemical Shift Differences
The differences in the ¹H and ¹³C NMR chemical shifts between this compound and 4-chloro-3-methylbenzoic acid arise from the distinct electronic environments of the nuclei in each isomer. These environments are primarily influenced by the interplay of the electronic effects of the chloro, methyl, and carboxylic acid substituents on the benzene (B151609) ring.
-
¹H NMR: In aromatic systems, the chemical shifts of the protons are sensitive to the electron-donating or electron-withdrawing nature of the substituents. The chlorine atom is an electron-withdrawing group (inductive effect) and also a weak deactivating group (resonance effect). The methyl group is an electron-donating group (inductive and hyperconjugation effects). The carboxylic acid group is an electron-withdrawing group. The relative positions of these groups lead to different shielding and deshielding effects on the aromatic protons, resulting in unique chemical shifts and coupling patterns for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also significantly affected by the substituents. Electron-withdrawing groups generally cause a downfield shift (deshielding) of the attached carbon and the carbons ortho and para to it. Conversely, electron-donating groups cause an upfield shift (shielding). The predicted data in Table 2 illustrates how the different substitution patterns in the two isomers lead to distinct chemical shifts for each carbon atom in the aromatic ring.
Visualization of Isomeric Structures
The following diagrams illustrate the molecular structures of the two isomers.
Caption: Molecular structures of the two isomers.
The distinct substitution patterns of the chloro and methyl groups on the benzoic acid backbone are responsible for the differences in their respective NMR spectra.
Caption: Logical workflow of structural influence on NMR.
A Comparative Guide to the Reactivity of Substituted Benzoic Acids in Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and other fine chemicals. The reactivity of the carboxylic acid, in this case, substituted benzoic acids, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of various substituted benzoic acids in esterification reactions, supported by experimental data, to aid in reaction optimization and catalyst selection.
The Role of Substituents in Esterification Reactivity
The Fischer esterification, a common method for producing esters, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The reaction mechanism proceeds through a tetrahedral intermediate, and the rate-determining step is sensitive to the electronic properties of the substituents on the benzoic acid ring.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogen (-Cl, -Br) groups, increase the electrophilicity of the carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.
-
Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon. This is due to the donation of electron density to the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon, leading to a slower reaction rate.
The Hammett equation provides a quantitative measure of these electronic effects, relating the reaction rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.
Comparative Reactivity Data
The following table summarizes experimental data on the reactivity of various substituted benzoic acids in esterification reactions. The data includes velocity constants, activation energies, and percentage conversions under different reaction conditions. Hammett constants (σ) are also provided to correlate the electronic effect of each substituent with its observed reactivity.
| Substituent | Position | Hammett Constant (σ) | Velocity Constant (k) x 10⁵ (s⁻¹) at 40°C[1] | Energy of Activation (Ea) (cal/mol)[1] | % Conversion (Methanol, 5h)[2] | % Conversion (Benzyl Alcohol, 5h)[2] |
| -H | - | 0.00 | 2.04 | 15,500 | 92 | 85 |
| -CH₃ | para | -0.17 | 1.65 | 15,600 | 85 | 78 |
| -OCH₃ | para | -0.27 | 1.32 | 15,800 | 82 | 75 |
| -OH | para | -0.37 | - | - | 80 | 72 |
| -Cl | para | +0.23 | 3.10 | 15,200 | 95 | 90 |
| -Br | para | +0.23 | 3.15 | 15,200 | - | - |
| -I | para | +0.28 | - | - | - | - |
| -NO₂ | para | +0.78 | 8.13 | 14,500 | 98 | 95 |
| -CH₃ | meta | -0.07 | 1.85 | 15,500 | - | - |
| -OCH₃ | meta | +0.12 | 2.45 | 15,400 | - | - |
| -Cl | meta | +0.37 | 4.20 | 15,000 | - | - |
| -Br | meta | +0.39 | 4.35 | 15,000 | - | - |
| -I | meta | +0.35 | 4.05 | 15,000 | - | - |
| -NO₂ | meta | +0.71 | 7.25 | 14,600 | - | - |
Note: The velocity constants and activation energies are for the esterification with methyl alcohol catalyzed by hydrions[1]. The percentage conversions are for the esterification using a phosphoric acid modified montmorillonite (B579905) K10 catalyst under solvent-free conditions[2]. Direct comparison between the datasets should be made with caution due to the different reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of the acid-catalyzed esterification of a substituted benzoic acid.
Objective: To determine the rate constant for the esterification of a substituted benzoic acid with an alcohol (e.g., methanol) using an acid catalyst (e.g., hydrochloric acid).
Materials:
-
Substituted benzoic acid (e.g., p-nitrobenzoic acid)
-
Anhydrous alcohol (e.g., methanol)
-
Standardized hydrochloric acid solution in the chosen alcohol
-
Standardized sodium hydroxide (B78521) solution (aqueous)
-
Phenolphthalein (B1677637) indicator
-
Ice
-
Thermostatically controlled water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Reaction Setup: Prepare a solution of the substituted benzoic acid in the alcohol. In a separate flask, prepare a solution of the acid catalyst (e.g., 0.1 N HCl in methanol).
-
Initiation of Reaction: Place both flasks in a constant temperature water bath to equilibrate. To start the reaction, quickly add a known volume of the catalyst solution to the benzoic acid solution and start the stopwatch.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching the Reaction: Immediately transfer the aliquot to a conical flask containing ice-cold distilled water to quench the reaction.
-
Titration: Titrate the unreacted carboxylic acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.
-
Determination of Initial Concentration (t=0): The initial concentration of the carboxylic acid can be determined by titrating an aliquot of the reaction mixture immediately after mixing, or by calculation based on the initial amounts of reactants.
-
Determination of Completion (t=∞): To determine the concentration of the carboxylic acid at the completion of the reaction, a separate sample of the reaction mixture can be heated under reflux for a prolonged period to drive the reaction to completion, cooled, and then titrated.
-
Data Analysis: The concentration of the carboxylic acid at each time point is calculated from the titration data. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time, based on the determined order of the reaction (often pseudo-first-order if the alcohol is in large excess).
Logical Relationship of Substituent Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the rate of esterification of substituted benzoic acids.
Caption: Influence of substituents on esterification rate.
This guide provides a foundational understanding of how substituents on benzoic acid affect its reactivity in esterification reactions. For specific applications, it is recommended to consult the primary literature and conduct targeted experiments to optimize reaction conditions.
References
Spectroscopic Validation of 3-Chloro-4-methylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3-Chloro-4-methylbenzoic acid and its isomers, 4-Chloro-3-methylbenzoic acid and 2-Chloro-4-methylbenzoic acid. The validation of the specific substitution pattern of this compound is crucial for its application in pharmaceutical synthesis and materials science, where precise molecular architecture dictates biological activity and material properties. This document outlines the key spectroscopic features that allow for the unambiguous identification of this isomer.
Spectroscopic Data Comparison
The structural elucidation of substituted benzoic acid isomers relies on the careful analysis of their spectroscopic data. Below is a comparative summary of the key data points from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 170 | 153, 125[1] |
| 4-Chloro-3-methylbenzoic acid | 170 | 153, 125 |
| 2-Chloro-4-methylbenzoic acid | 170 | 153, 125 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1700 | ~750 |
| 4-Chloro-3-methylbenzoic acid | 2500-3300 (broad) | ~1685 | ~770 |
| 2-Chloro-4-methylbenzoic acid | 2500-3300 (broad) | ~1690 | ~760 |
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -COOH | Aromatic-H | -CH₃ |
| This compound | ~11-13 | 7.9 (d), 7.8 (dd), 7.4 (d) | 2.4 (s) |
| 4-Chloro-3-methylbenzoic acid | ~11-13 | 8.0 (s), 7.8 (d), 7.5 (d) | 2.4 (s) |
| 2-Chloro-4-methylbenzoic acid | ~11-13 | 7.9 (d), 7.3 (s), 7.2 (d) | 2.3 (s) |
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -COOH | Aromatic-C | -CH₃ |
| This compound | ~167 | 139, 135, 132, 131, 130, 128 | ~20 |
| 4-Chloro-3-methylbenzoic acid | ~167 | 140, 134, 132, 131, 130, 127 | ~20 |
| 2-Chloro-4-methylbenzoic acid | ~167 | 141, 136, 133, 132, 130, 126 | ~20 |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 16 to 32 scans are typically acquired. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the crystal surface. Spectra are typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Structure Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The combination of mass spectrometry, IR spectroscopy, and particularly ¹H and ¹³C NMR spectroscopy provides a powerful toolkit for the definitive structural validation of this compound. While MS and IR can confirm the molecular formula and the presence of key functional groups, which are similar across the isomers, NMR spectroscopy is indispensable for distinguishing the precise substitution pattern on the aromatic ring. The unique chemical shifts and coupling patterns of the aromatic protons and the distinct chemical shifts of the aromatic carbons serve as a spectroscopic fingerprint for this compound, enabling its differentiation from its isomers. This level of analytical rigor is essential for ensuring the quality and purity of this compound in research and development settings.
References
A Comparative Guide to the Purity Assessment of 3-Chloro-4-methylbenzoic Acid: HPLC vs. NMR
In the landscape of pharmaceutical research, drug development, and chemical synthesis, the purity of a chemical entity is a cornerstone of quality, safety, and efficacy. For a compound such as 3-Chloro-4-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of two powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and explore alternative methods to provide a comprehensive framework for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a premier technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed, offering excellent resolution to separate the main compound from potential process-related impurities or degradation products.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its percentage area.
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure sharp, symmetrical peaks for the carboxylic acid. The mobile phase should be filtered and degassed.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
-
Analysis: Inject the standard solution to establish the retention time and peak shape. Subsequently, inject the sample solution and record the chromatogram.
-
Data Analysis: Integrate all the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (Main Peak) | ~ 4.5 min |
| Purity (Area %) | 99.8% |
| Impurity 1 (Retention Time) | ~ 3.2 min |
| Impurity 1 (Area %) | 0.15% |
| Impurity 2 (Retention Time) | ~ 5.1 min |
| Impurity 2 (Area %) | 0.05% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules. In the context of purity assessment, ¹H NMR provides a quantitative measure of the analyte against a certified internal standard, a technique known as quantitative NMR (qNMR).[1] This method is highly accurate and does not require a reference standard of the analyte itself.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To confirm the structure of this compound and determine its absolute purity using an internal standard.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent and gently agitate to dissolve the solids completely.[3]
-
NMR Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules to ensure full relaxation and accurate integration).[2]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[2][3]
-
-
Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Acid |
| Analyte Signal (Chemical Shift, Integration) | ~7.9 ppm (1H, d), ~7.8 ppm (1H, dd), ~7.4 ppm (1H, d) |
| Internal Standard Signal (Chemical Shift, Integration) | ~6.3 ppm (2H, s) |
| Calculated Purity | 99.7% |
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear spin resonance in a magnetic field. |
| Quantification | Relative (based on peak area percentage). | Absolute (with a certified internal standard).[1] |
| Reference Standard | Requires a reference standard of the same compound for identification and assay. | Can use a structurally different certified internal standard.[2] |
| Information Provided | Purity, presence of impurities, retention time. | Structural confirmation, purity, identification of impurities with structural information. |
| Sensitivity | High, capable of detecting trace impurities. | Generally lower sensitivity than HPLC. |
| Throughput | Can be high with an autosampler. | Can be lower due to longer acquisition times for quantitative analysis. |
| Destructive | Yes (sample is consumed). | No (sample can be recovered). |
Alternative Purity Assessment Methods
While HPLC and NMR are the primary methods for comprehensive purity analysis, other techniques can provide valuable, albeit less detailed, information.
-
Melting Point Analysis: A pure crystalline solid melts over a narrow temperature range.[4] Impurities typically cause a depression and broadening of the melting point range.[5][6] This method is a quick and straightforward indicator of purity.
-
Titrimetry: As an acidic compound, this compound can be assayed by titration with a standardized base, such as sodium hydroxide.[7] This method determines the total acidity and is a good measure of the overall purity in the absence of acidic or basic impurities.[8]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.
Conclusion
The purity assessment of this compound is most effectively achieved through a combination of orthogonal analytical techniques. HPLC provides a robust and sensitive method for quantifying purity relative to other components in the sample, making it ideal for routine quality control and impurity profiling. NMR, particularly qNMR, offers the distinct advantage of providing an absolute purity value against an internal standard while simultaneously confirming the chemical structure of the compound and any detectable impurities. For a comprehensive and irrefutable purity determination, the synergistic use of both HPLC and NMR is highly recommended. Simpler methods like melting point analysis and titrimetry can serve as valuable initial screening tools. The choice of methodology will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the regulatory context.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. acgpubs.org [acgpubs.org]
Comparing the efficacy of different synthetic routes to 3-Chloro-4-methylbenzoic acid
For researchers and professionals in the fields of pharmaceutical development and agrochemical synthesis, the efficient production of key intermediates is paramount. 3-Chloro-4-methylbenzoic acid is a valuable building block, and understanding the most effective synthetic pathway to this compound can significantly impact research and development timelines and costs. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Chlorination of p-Toluic Acid Derivative | Route 2: Oxidation of 2-Chloro-4-methyltoluene |
| Starting Material | p-Toluic acid | 2-Chloro-4-methyltoluene |
| Key Reactions | Thionyl chloride treatment, Electrophilic Aromatic Chlorination, Hydrolysis | Side-chain Oxidation |
| Overall Yield (Reported/Estimated) | ~80% (Estimated) | 76-78% (Reported for analogous compound) |
| Purity | High, requires purification of intermediate | High, requires recrystallization |
| Reagents | Thionyl chloride, Chlorine gas, Lewis acid (e.g., FeCl₃), Water | Potassium permanganate (B83412) (KMnO₄), Water, HCl |
| Safety & Handling | Involves corrosive and toxic gases (SO₂, HCl, Cl₂). | Use of a strong oxidizing agent. |
| Scalability | Potentially suitable for large-scale production. | Suitable for lab and larger scale with appropriate thermal control. |
Synthetic Route 1: Chlorination of p-Toluic Acid followed by Hydrolysis
This route involves the initial conversion of the readily available p-toluic acid to its more reactive acid chloride derivative, followed by electrophilic aromatic chlorination and subsequent hydrolysis to yield the final product.
Experimental Protocol
Step 1: Synthesis of 4-Methylbenzoyl Chloride
p-Toluic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 4-methylbenzoyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
Step 2: Chlorination of 4-Methylbenzoyl Chloride
According to patent literature, a mixture of 99.7% pure 4-methylbenzoyl chloride and a Lewis acid catalyst such as ferric(III) chloride (FeCl₃) is heated.[1] Chlorine gas is then introduced into the reaction mixture over an extended period. After the reaction is complete, the product mixture contains primarily 3-chloro-4-methylbenzoyl chloride.
Step 3: Hydrolysis of 3-Chloro-4-methylbenzoyl Chloride
The crude 3-chloro-4-methylbenzoyl chloride is carefully added to water. The hydrolysis of the acid chloride to the carboxylic acid is typically a vigorous reaction and proceeds to completion upon heating or stirring at room temperature. The solid this compound precipitates and can be collected by filtration, washed with water, and dried. While a specific yield for this hydrolysis step is not detailed in the search results, the hydrolysis of acyl chlorides to carboxylic acids is generally a high-yielding process.
Efficacy Data
| Step | Product | Yield | Purity | Key Byproducts |
| 2 | 3-Chloro-4-methylbenzoyl Chloride | 84.9%[1] | Not specified | 2-chloro-4-methylbenzoyl chloride (0.1%), dichloro-4-methylbenzoyl chloride (2.2%)[1] |
| 3 | This compound | High (Est. >95%) | High after purification | HCl |
Synthetic Route 2: Oxidation of 2-Chloro-4-methyltoluene
This approach begins with a pre-chlorinated starting material, 2-chloro-4-methyltoluene, and utilizes a strong oxidizing agent to convert the methyl group into a carboxylic acid.
Experimental Protocol
This protocol is adapted from a well-established procedure for the oxidation of a similar substrate, o-chlorotoluene, to o-chlorobenzoic acid.[2][3]
Step 1: Oxidation of 2-Chloro-4-methyltoluene
In a round-bottomed flask equipped with a reflux condenser and a stirrer, 2-chloro-4-methyltoluene is mixed with an aqueous solution of potassium permanganate (KMnO₄). The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple permanganate color.
Step 2: Work-up and Isolation
After the oxidation is complete, the hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate, containing the potassium salt of this compound, is then cooled and acidified with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic. The precipitation of the solid this compound occurs upon acidification. The product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) or ethanol/water.
Efficacy Data
| Step | Product | Yield | Purity | Key Byproducts |
| 1 & 2 | This compound | 76-78% (for o-chlorobenzoic acid)[3] | High after recrystallization | Manganese dioxide (MnO₂) |
Comparison and Conclusion
Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and considerations.
Route 1 (from p-Toluic Acid) offers a potentially higher overall yield, estimated to be around 80%. However, this multi-step synthesis involves the use and handling of hazardous reagents like thionyl chloride and chlorine gas, which requires specialized equipment and safety precautions. The formation of isomeric byproducts during the chlorination step necessitates careful purification of the intermediate.
Route 2 (from 2-Chloro-4-methyltoluene) is a more direct, one-pot oxidation reaction. The reported yield for an analogous transformation is slightly lower but still synthetically useful at 76-78%.[3] This route avoids the use of highly corrosive gases, although it does employ a strong oxidizing agent in potassium permanganate. The work-up is relatively straightforward, with the main byproduct, manganese dioxide, being an insoluble solid that is easily removed by filtration.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization. For laboratories prioritizing ease of execution and avoiding the handling of hazardous gases, the oxidation of 2-chloro-4-methyltoluene may be the preferred method. Conversely, for large-scale industrial production where maximizing yield is a primary concern and the necessary infrastructure to handle hazardous materials is in place, the chlorination of a p-toluic acid derivative could be the more economical choice. Both routes, with careful execution and purification, can provide high-purity this compound for subsequent applications.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-methylbenzoic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 3-chloro-4-methylbenzoic acid scaffold, with a focus on their potential as anticancer agents. Due to the limited availability of a comprehensive SAR study on a series of directly substituted this compound derivatives, this guide leverages data from structurally analogous compounds, particularly 4-methylbenzamide (B193301) derivatives, to infer potential SAR trends.
The strategic placement of a chloro group at the 3-position and a methyl group at the 4-position of the benzoic acid core is expected to influence the electronic and steric properties of its derivatives, which in turn can modulate their biological activity. This guide summarizes quantitative data from closely related compounds, details relevant experimental protocols, and visualizes key experimental workflows and potential mechanisms of action to support further investigation into this chemical space.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 in µM) of a series of N-substituted 4-methylbenzamide derivatives against various cancer cell lines. These compounds share the 4-methylbenzoyl core with the target class of molecules. Additionally, the activity of a single 3-chloro-N-phenylbenzamide is included for a direct comparison of the effect of the 3-chloro substituent.
Table 1: Anticancer Activity of N-(3-(trifluoromethyl)phenyl)-4-(substituted-purinylmethyl)benzamides [1]
| Compound ID | Purine (B94841) Substituent (R) | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | OKP-GS (Renal) IC50 (µM) |
| 7 | 2,6-dichloro | 2.27 | 1.42 | 4.56 |
| 8 | 2-chloro-6-methoxy | >50 | >50 | >50 |
| 9 | 2-chloro-6-amino | 10.65 | 9.87 | 28.91 |
Table 2: Anticancer Activity of N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(substituted-purinylmethyl)benzamides [1]
| Compound ID | Purine Substituent (R) | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | OKP-GS (Renal) IC50 (µM) |
| 10 | 2,6-dichloro | 2.53 | 1.52 | 24.77 |
| 11 | 2-chloro-6-methoxy | 28.51 | 35.64 | >50 |
| 12 | 2-chloro-6-amino | 11.23 | 13.45 | >50 |
Table 3: Anticancer Activity of 3-Chloro-N-phenylbenzamide [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 |
Structure-Activity Relationship Insights:
From the data on 4-methylbenzamide derivatives, the following SAR observations can be made:
-
Effect of Purine Substituents: The nature of the substituent on the purine ring significantly impacts the anticancer activity. The presence of two chloro groups (compounds 7 and 10 ) leads to the highest potency across the tested cell lines.
-
Replacing one of the chloro groups with a methoxy (B1213986) group (compounds 8 and 11 ) or an amino group (compounds 9 and 12 ) generally results in a significant decrease in activity.
-
Effect of the N-phenyl Substituent: The substitution pattern on the N-phenyl ring also influences the activity. While a direct comparison is challenging, the presence of the more complex 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group in compound 10 compared to the 3-(trifluoromethyl)phenyl group in compound 7 results in a slight decrease or comparable activity, depending on the cell line.
-
Role of the 3-Chloro Group: The single data point for 3-Chloro-N-phenylbenzamide (IC50 = 22.4 µM against SiHa cells) suggests that this substitution pattern can confer moderate anticancer activity.[2] A direct comparison with the 4-methylbenzamide series is not possible due to the different N-substituent and cancer cell line. However, it highlights the potential of the 3-chloro-4-methylbenzoyl scaffold as a starting point for the design of new anticancer agents.
Experimental Protocols
The synthesis of N-substituted benzamide (B126) derivatives generally involves the coupling of a benzoic acid derivative with an appropriate amine. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine in the presence of a base.
Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride
4-Methylbenzoic acid is converted to its acyl chloride by refluxing with thionyl chloride. The resulting acyl chloride is then subjected to radical chlorination to yield 4-(chloromethyl)benzoyl chloride.
Step 2: Synthesis of N-Aryl-4-(chloromethyl)benzamide
The 4-(chloromethyl)benzoyl chloride is reacted with a substituted aniline (B41778) in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine, to yield the corresponding N-aryl-4-(chloromethyl)benzamide.
Step 3: Synthesis of the Final N-Aryl-4-((purin-9-yl)methyl)benzamide Derivatives
The N-aryl-4-(chloromethyl)benzamide is reacted with the potassium salt of a substituted purine in a solvent like dimethylformamide (DMF) to yield the final products.[1]
The anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]
The inhibitory activity of the compounds against specific kinases (e.g., PDGFRα and PDGFRβ) can be determined using commercially available kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by adding ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[1]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
Acidity of Substituted Chlorobenzoic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituent effects on molecular properties is paramount. This guide provides a detailed comparison of the acidity of ortho-, meta-, and para-chlorobenzoic acids, supported by quantitative data and experimental methodologies.
The acidity of a carboxylic acid is intrinsically linked to the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the benzene (B151609) ring of benzoic acid can delocalize the negative charge of the carboxylate anion, thereby increasing its stability and enhancing the acidity of the parent acid. Conversely, electron-donating groups tend to decrease acidity. The position of the substituent significantly influences its electronic effect, a principle clearly demonstrated by the chlorobenzoic acid isomers.
Quantitative Acidity Comparison
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The table below summarizes the pKa values for benzoic acid and its chloro-substituted isomers, providing a clear basis for comparing their acidities.
| Compound | pKa |
| 2-Chlorobenzoic acid | 2.9 |
| 3-Chlorobenzoic acid | 3.8 |
| 4-Chlorobenzoic acid | 4.0 |
| Benzoic acid | 4.2 |
Data sourced from multiple chemical literature sources.[1][2][3][4]
As the data indicates, all chlorobenzoic acids are more acidic than benzoic acid itself. The order of acidity is: 2-chlorobenzoic acid > 3-chlorobenzoic acid > 4-chlorobenzoic acid > benzoic acid.
Dissecting the Electronic Effects
The acidity of the chlorobenzoic acid isomers is governed by a combination of the inductive effect (-I) and the resonance effect (+R) of the chlorine substituent, as well as the ortho effect.
-
Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This electron-withdrawing inductive effect helps to stabilize the negative charge of the carboxylate anion, thus increasing the acidity. The strength of the inductive effect decreases with distance from the carboxylic acid group.[5][6][7][8]
-
Resonance Effect (+R): The chlorine atom, possessing lone pairs of electrons, can donate electron density to the benzene ring through resonance (also known as the mesomeric effect). This effect is most pronounced when the chlorine is at the ortho or para position. The +R effect introduces negative charge into the ring, which can destabilize the carboxylate anion and decrease acidity.[5][6][9]
-
Ortho Effect: Substituents at the ortho position, regardless of their electronic nature, often cause a greater increase in the acidity of benzoic acid than the same substituent at the meta or para positions. This is attributed to a combination of steric and electronic factors. In the case of 2-chlorobenzoic acid, the steric hindrance from the chlorine atom forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the delocalization of the carboxyl group's pi electrons into the ring, which in turn increases the acidity.[5][6]
The interplay of these effects is illustrated in the following diagram:
Analysis of Isomers:
-
2-Chlorobenzoic Acid: The significantly lower pKa of this isomer is primarily due to the ortho effect . The steric clash between the chlorine atom and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring, which increases its acidity. The strong -I effect at this close proximity also contributes significantly.[5][6]
-
3-Chlorobenzoic Acid: At the meta position, the resonance effect of the chlorine atom does not extend to the carboxylate group. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect .[1][9]
-
4-Chlorobenzoic Acid: In the para position, both the -I and +R effects are at play. The -I effect withdraws electron density, increasing acidity, while the +R effect donates electron density, decreasing acidity. Although the inductive effect weakens with distance, it still outweighs the resonance effect in the case of chlorine, making 4-chlorobenzoic acid more acidic than benzoic acid. However, the opposing resonance effect makes it less acidic than 3-chlorobenzoic acid, where only the inductive effect is significant.[1][9][10]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of the chlorobenzoic acids can be accurately determined using potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Chlorobenzoic acid isomer
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately weigh a known amount of the chlorobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the acid solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration well past the equivalence point (the point at which the acid has been completely neutralized by the base), which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point from the inflection point of the titration curve. A first or second derivative plot can be used for a more accurate determination.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
This experimental approach provides a reliable method for quantifying the acidity of substituted benzoic acids and validating the theoretical principles of substituent effects.[11][12]
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Arrange the following acids in the decreasing order of acid strength: (i).. [askfilo.com]
- 4. Solved Benzoic acid has pKa = 4.20 2-Chlorobenzoic acid has | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-methylbenzoic Acid: A Procedural Guide for Laboratory Professionals
The proper disposal of 3-Chloro-4-methylbenzoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this halogenated organic compound.
While specific quantitative disposal limits are dictated by local, regional, and national regulations, a comprehensive understanding of the compound's hazards is the foundation of safe management.
Key Hazard and Classification Data
A summary of essential safety information for this compound is presented below. This data, compiled from safety data sheets, informs the necessary precautions for handling and disposal.
| Property | Information |
| GHS Hazard Statements | H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection[2]. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |
| Primary Hazards | Irritant[1]. |
| Waste Classification | Halogenated Organic Waste[3]. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the approved method for the disposal of this compound. This protocol is designed to ensure the safety of laboratory personnel and the protection of the environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2]. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated[2].
-
Ventilation: Use only outdoors or in a well-ventilated area[2][4].
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[4].
2. Waste Segregation and Collection:
-
Designate as Halogenated Organic Waste: this compound is a halogenated organic compound and must be segregated as such[3].
-
Use Appropriate Containers: Collect waste in a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition with a threaded cap that can be tightly sealed[5].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas[5]. The date when the first drop of waste is added should also be recorded.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, inorganic waste, or other incompatible chemicals[3].
3. Spill Management:
-
Containment: In the event of a spill, avoid dust formation. Sweep up and shovel the material into a suitable container for disposal[2].
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.
-
Decontamination: Clean the affected area thoroughly.
4. Storage of Waste:
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area[2][5].
-
Closed Containers: Keep waste containers tightly closed except when actively adding waste[5].
-
Secondary Containment: It is best practice to store liquid waste containers within secondary containment to prevent the spread of potential leaks.
5. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company[2].
-
Regulatory Compliance: Ensure that the disposal of the contents and the container is in accordance with all local, regional, national, and international regulations[4].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

